[Asp5]-Oxytocin
Description
The exact mass of the compound 2-[(4R,7S,10S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[(4R,7S,10S,16S,19R)-19-amino-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-34(58)59)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQNCZBCEMVEEP-OMTOYRQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)O)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H65N11O13S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1008.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65907-78-0 | |
| Record name | Oxytocin, asp(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
[Asp5]-Oxytocin Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Asp5]-Oxytocin, an analog of the neurohypophyseal hormone oxytocin where the asparagine at position 5 is substituted with aspartic acid, represents a significant molecule in the study of oxytocin receptor (OTR) pharmacology. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. Understanding the nuances of how this substitution impacts receptor binding and functional activity is crucial for the rational design of novel oxytocin analogs with tailored therapeutic profiles.
Introduction: The Significance of Position 5 in Oxytocin Analogs
Oxytocin is a nonapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, featuring a disulfide bridge between the two cysteine residues. The asparagine (Asn) at position 5 has been a key target for structural modification in the development of oxytocin analogs. Studies have shown that substitutions at this position can significantly modulate the agonist and antagonist activity of the resulting compounds. Generally, replacement of the Asn5 residue tends to decrease agonist activity, highlighting the critical role of this residue in receptor interaction and activation.
This compound was the first analog with a substitution at the 5-position to demonstrate significant biological activity, making it a cornerstone in the SAR studies of oxytocin.[1] It exhibits a notable pharmacological profile, retaining a high affinity for the oxytocin receptor and displaying an intrinsic activity comparable to that of native oxytocin.[1] Its activities include uterotonic, avian vasodilator, and rat antidiuretic effects.[1][2][3][4]
Quantitative Pharmacological Data
The following table summarizes the reported biological potencies of this compound. It is important to note that the original characterization of this analog utilized activity units per milligram. For comparative purposes, an estimated molar potency is provided, calculated using the molecular weight of this compound (1008.17 g/mol ).
| Biological Activity | Reported Potency (units/mg) | Estimated Molar Potency (units/µmol) | Reference |
| Rat Uterotonic (in vitro, without Mg2+) | 20.3 | 20.47 | [1] |
| Avian Vasodepressor | 41 | 41.34 | [1] |
| Rat Antidiuretic | 0.14 | 0.14 | [1] |
The uterotonic activity of this compound is notably enhanced in the presence of magnesium ions (Mg2+), a known characteristic of oxytocin receptor activation.[1][2][3]
Signaling Pathways of this compound
As an agonist of the oxytocin receptor, this compound is presumed to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with the OTR. The primary pathway involves the coupling to Gαq/11 proteins.
This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C. The resulting increase in intracellular calcium is a key downstream mediator of the physiological effects of oxytocin, such as smooth muscle contraction.
Experimental Protocols
This section details the methodologies for key in vitro assays used to characterize the structure-activity relationship of this compound.
Radioligand Binding Assay (Adapted)
This protocol is adapted from methodologies used for other oxytocin analogs and is designed to determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Cell membranes expressing the human oxytocin receptor
-
Radiolabeled oxytocin (e.g., [³H]-Oxytocin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes, a fixed concentration of radiolabeled oxytocin, and varying concentrations of unlabeled this compound in binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled oxytocin).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Calcium Mobilization Assay (Adapted)
This functional assay measures the ability of this compound to stimulate intracellular calcium release, providing a measure of its potency (EC50).
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells expressing the oxytocin receptor into a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Compound Addition: Place the plate in a fluorescence plate reader. Add serial dilutions of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound to detect changes in intracellular calcium levels.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the this compound concentration. Determine the EC50 value (the concentration that elicits 50% of the maximal response) using a sigmoidal dose-response curve fit.
Conclusion
This compound stands as a pivotal analog in the exploration of the structure-activity relationships of oxytocin. The substitution of asparagine with aspartic acid at position 5 results in a potent agonist that retains high affinity for the oxytocin receptor and demonstrates significant in vitro and in vivo biological activities. While modern pharmacological characterization with standardized metrics such as Ki and EC50 values is not extensively documented, the foundational data underscores the importance of the physicochemical properties of the amino acid at position 5 for receptor interaction and activation. The protocols and pathway visualizations provided in this guide offer a framework for the continued investigation and development of novel oxytocin analogs for therapeutic applications. Further studies employing contemporary pharmacological and structural biology techniques are warranted to fully elucidate the molecular basis of this compound's activity and to leverage these insights in future drug design endeavors.
References
[Asp5]-Oxytocin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, characterized by the substitution of asparagine with aspartic acid at position 5. This modification has been shown to result in a biologically active peptide with a high affinity for the oxytocin receptor (OTR) and an intrinsic activity comparable to that of native oxytocin.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the OTR and the subsequent downstream signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Mechanism of Action: Oxytocin Receptor Activation
The biological effects of this compound are mediated through its interaction with the oxytocin receptor, a class A G-protein coupled receptor (GPCR).[3] The primary signaling pathway initiated by the binding of this compound to the OTR involves the coupling to Gαq/11 proteins.[3] This activation leads to a cascade of intracellular events, beginning with the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4] The subsequent increase in cytosolic Ca2+ concentration is a critical event that leads to the activation of various downstream effectors, ultimately resulting in physiological responses such as uterine muscle contraction.[1]
Quantitative Pharmacological Profile
This compound exhibits significant biological activity across various assays, demonstrating its potency as an oxytocin receptor agonist. The following table summarizes the available quantitative data on the potency of this compound.
| Assay Type | Species | Potency | Reference |
| Rat Uterotonic Activity | Rat | 20.3 units/mg | [1][2] |
| Avian Vasodepressor Activity | Avian | 41 units/mg | [1][2] |
| Rat Antidiuretic Activity | Rat | 0.14 units/mg | [1][2] |
Further research is required to determine the specific binding affinity (Ki, Kd) and functional potency (EC50, IC50) of this compound in competitive radioligand binding, calcium mobilization, and inositol phosphate accumulation assays.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound.
Caption: G-protein coupled signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Membrane preparations from cells expressing the human oxytocin receptor.
-
Radioligand (e.g., [3H]-Oxytocin).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice and resuspend in Assay Buffer to the desired protein concentration.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 10 µM unlabeled oxytocin (for non-specific binding).
-
50 µL of various concentrations of this compound (or vehicle for total and non-specific binding).
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of this compound in stimulating intracellular calcium release.
Materials:
-
Cells stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a black, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate in the dark at 37°C for 60 minutes, followed by 30 minutes at room temperature.
-
Prepare a dilution series of this compound in Assay Buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Initiate the recording and, after establishing a baseline, inject the different concentrations of this compound into the wells.
-
Continue recording to capture the peak fluorescence response.
-
Analyze the data by subtracting the baseline fluorescence and plotting the peak fluorescence response against the concentration of this compound to determine the EC50 value.
Caption: Workflow for an intracellular calcium mobilization assay.
Inositol Phosphate Accumulation Assay
Objective: To measure the production of inositol phosphates in response to this compound stimulation.
Materials:
-
Cells expressing the human oxytocin receptor.
-
myo-[3H]inositol.
-
Inositol-free culture medium.
-
Stimulation Buffer containing LiCl (e.g., 10 mM).
-
This compound.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation fluid and counter.
Procedure:
-
Label the cells by incubating them overnight with myo-[3H]inositol in inositol-free medium.
-
Wash the cells to remove unincorporated radiolabel.
-
Pre-incubate the cells in Stimulation Buffer containing LiCl for a short period (e.g., 15 minutes).
-
Stimulate the cells with various concentrations of this compound for a defined time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a cold stop solution (e.g., perchloric acid).
-
Neutralize the cell extracts.
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography with Dowex AG1-X8 resin.
-
Elute the total inositol phosphates.
-
Quantify the radioactivity in the eluates by scintillation counting.
-
Plot the amount of inositol phosphate accumulation against the concentration of this compound to determine the EC50 or IC50 value.
Caption: Workflow for an inositol phosphate accumulation assay.
Conclusion
This compound is a potent agonist of the oxytocin receptor, initiating a well-characterized signaling cascade that primarily involves Gαq/11 coupling and subsequent mobilization of intracellular calcium. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and development of this and other oxytocin analogs. Future research should focus on obtaining a more complete pharmacological profile of this compound, including its binding kinetics and potency in various functional assays, to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the activation and ligand recognition of the human oxytocin receptor - PMC [pmc.ncbi.nlm.nih.gov]
[Asp5]-Oxytocin and the Oxytocin Receptor: A Technical Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Binding Data
As of the latest literature review, specific binding affinity values for [Asp5]-Oxytocin remain to be widely published. However, it is characterized as a potent agonist with an intrinsic activity identical to that of oxytocin.[1][2] For comparative purposes, the table below includes binding affinity data for the endogenous ligand, oxytocin, at the human oxytocin receptor. Researchers can use the experimental protocols outlined in this guide to populate the corresponding values for this compound.
| Ligand | Receptor | Assay Type | Radioligand | Kᵢ (nM) | Kₔ (nM) | IC₅₀ (nM) | Reference |
| This compound | Human OTR | Data not available | Data not available | Data not available | |||
| Oxytocin | Human OTR | Competition Binding | [³H]-Oxytocin | 0.75 ± 0.08 | [4] | ||
| Oxytocin | Human Myometrial OTR | Meta-analysis | 1.6 | [5] |
Oxytocin Receptor Signaling Pathways
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[6] Upon agonist binding, such as with this compound, the receptor initiates a signaling cascade that leads to various cellular responses. The canonical pathway involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6]
Experimental Protocols: Radioligand Competition Binding Assay
To determine the binding affinity (Kᵢ) of this compound for the OTR, a radioligand competition binding assay is the gold standard. This method measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the receptor.
Materials
-
Membrane Preparation: Homogenates from cells or tissues expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells stably expressing hOTR, or human uterine smooth muscle cells).
-
Radioligand: [³H]-Oxytocin.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters (e.g., GF/C).
-
Plate shaker.
-
Filtration manifold.
-
Scintillation counter.
Methodology
-
Membrane Preparation:
-
Culture and harvest cells expressing the OTR.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-Oxytocin (typically at or below its Kₔ value).
-
Increasing concentrations of the unlabeled competitor, this compound.
-
Membrane homogenate to initiate the binding reaction.
-
-
Total Binding Wells: Contain radioligand and membranes only.
-
Non-specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of unlabeled oxytocin to saturate the receptors.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through the glass fiber filter plate using a filtration manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))
-
Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This compound is a significant analogue of oxytocin, demonstrating high affinity and potent agonist activity at the oxytocin receptor. While quantitative binding data remains to be extensively documented, the methodologies provided in this guide offer a clear path for researchers to determine the binding affinity and further characterize the pharmacological profile of this compound. A thorough understanding of its interaction with the oxytocin receptor is essential for its potential application in drug development and for elucidating the nuanced structure-activity relationships of oxytocin analogues.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of [Asp5]-Oxytocin
Introduction
This compound is a synthetic analogue of the neurohypophyseal hormone oxytocin, distinguished by the substitution of the asparagine residue at position 5 with aspartic acid. This modification has resulted in a potent peptide that retains significant biological activity, making it a subject of interest in pharmacological research. This compound was the first analogue with a substitution at the 5-position to demonstrate notable biological effects, including uterotonic, vasodepressor, and antidiuretic activities.[1][2][3] Its intrinsic activity at the oxytocin receptor (OTR) is comparable to that of native oxytocin, and its effects, particularly uterine contractions, are enhanced in the presence of magnesium ions (Mg²⁺).[1][2]
Quantitative Biological Activity
The biological potency of this compound has been quantified across several standard assays. The following table summarizes the key quantitative data available for this analogue, providing a comparative overview of its activity profile.
| Biological Activity | Potency/Value | Assay Type | Species/Model | Reference |
| Uterotonic | 20.3 units/mg | In vitro / In vivo | Rat | [1][2] |
| Avian Vasodepressor | 41 units/mg | In vivo | Avian | [1][2] |
| Antidiuretic | 0.14 units/mg | In vivo | Rat | [1][2] |
| Antioxytocic (as part of an antagonist) | pA₂ = 7.21 | In vitro | Rat Uterus | [4] |
Note: The antioxytocic value refers to an antagonist analogue where Asn5 was replaced with Asp5, demonstrating the importance of this position for receptor interaction.
Signaling Pathways
This compound exerts its effects by acting as an agonist at the oxytocin receptor (OTR), a member of the G-protein-coupled receptor (GPCR) superfamily.[5] Upon binding, the receptor primarily couples to Gαq/11 proteins, initiating a canonical signaling cascade that is crucial for its physiological effects, such as smooth muscle contraction.
The principal signaling pathway involves the activation of Phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][7][8] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] The resulting increase in cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, culminates in the phosphorylation of downstream targets, leading to cellular responses like uterine muscle contraction.[8] Additionally, OTR activation can engage other pathways, including the MAPK and RhoA/Rho kinase cascades.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Oxytocin antagonists with changes in the Asn5 position shed light on hormone-oxytocin receptor interactions. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. KEGG PATHWAY: map04921 [genome.jp]
- 8. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
An In-Depth Technical Guide to the Synthesis and Purification of [Asp5]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of [Asp5]-Oxytocin, an analogue of the neurohypophysial hormone oxytocin. This document outlines a detailed methodology based on Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), offering a practical framework for researchers in peptide chemistry and drug development.
Introduction
This compound is a synthetic analogue of oxytocin where the asparagine residue at position 5 is replaced by aspartic acid. This modification can influence the peptide's physicochemical properties and biological activity. The production of high-purity this compound is crucial for accurate pharmacological studies and potential therapeutic applications. This guide details a robust and reproducible methodology for its chemical synthesis and purification.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of the linear this compound peptide is performed using an automated peptide synthesizer following the Fmoc/tBu strategy. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin).
Materials and Reagents for Synthesis
| Reagent | Supplier | Grade |
| Rink Amide MBHA resin (100-200 mesh) | Sigma-Aldrich | Synthesis Grade |
| Fmoc-Gly-OH | Bachem | Peptide Synthesis |
| Fmoc-Leu-OH | Bachem | Peptide Synthesis |
| Fmoc-Pro-OH | Bachem | Peptide Synthesis |
| Fmoc-Cys(Trt)-OH | Bachem | Peptide Synthesis |
| Fmoc-Asp(OtBu)-OH | Bachem | Peptide Synthesis |
| Fmoc-Gln(Trt)-OH | Bachem | Peptide Synthesis |
| Fmoc-Ile-OH | Bachem | Peptide Synthesis |
| Fmoc-Tyr(tBu)-OH | Bachem | Peptide Synthesis |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis Grade |
| Oxyma Pure | Sigma-Aldrich | Synthesis Grade |
| Piperidine | Sigma-Aldrich | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | HPLC Grade |
| Dichloromethane (DCM) | Fisher Scientific | HPLC Grade |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Sigma-Aldrich | Reagent Grade |
| Diethyl ether | Fisher Scientific | ACS Grade |
Experimental Protocol for SPPS
The synthesis is typically carried out on a 0.1 mmol scale.
-
Resin Swelling: The Rink Amide MBHA resin is swelled in DMF for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Amino Acid Coupling: The Fmoc-protected amino acids (4 equivalents) are activated with DIC (4 equivalents) and Oxyma Pure (4 equivalents) in DMF and coupled to the resin-bound peptide. The coupling time is typically 1-2 hours. A Kaiser test is performed to ensure complete coupling.
-
Washing: The resin is washed with DMF (3x) and DCM (3x) after each deprotection and coupling step.
-
Peptide Chain Assembly: The amino acids are coupled sequentially according to the this compound sequence (H-Cys-Tyr-Ile-Gln-Asp-Cys-Pro-Leu-Gly-NH2).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail of TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v) for 2-3 hours at room temperature.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold diethyl ether to remove scavengers and soluble by-products.
-
Lyophilization: The crude peptide is dissolved in a minimal amount of water/acetonitrile (1:1) and lyophilized to obtain a white powder.
In Vitro Effects of [Asp5]-Oxytocin on Uterine Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro effects of [Asp5]-Oxytocin, an analog of the neurohypophyseal hormone oxytocin, on uterine tissue. The document is intended for researchers, scientists, and professionals in drug development. It details the pharmacological characteristics of this compound, including its binding affinity, potency, and efficacy, alongside comparative data for native oxytocin and other key analogs. This guide also outlines detailed experimental protocols for assessing the in vitro effects of such compounds and illustrates the underlying cellular signaling pathways. While specific quantitative binding and dose-response data for this compound in uterine tissue is limited in publicly available literature, this guide provides a framework for its evaluation and compares it with other well-characterized oxytocin analogs.
Introduction
Oxytocin, a nonapeptide hormone, plays a crucial role in female reproductive functions, particularly in inducing uterine contractions during labor and facilitating lactation.[1][2] Its therapeutic applications in obstetrics are well-established. The modification of the oxytocin molecule has led to the development of various analogs with altered pharmacological profiles, offering potential for improved therapeutic efficacy or utility as research tools. This compound is one such analog, where the asparagine residue at position 5 is replaced by aspartic acid.
Initial research indicates that this compound is a biologically active analog, retaining a high affinity for the uterotonic receptor and possessing an intrinsic activity identical to that of native oxytocin.[3] It has demonstrated uteroconstrictor properties in rats, with a reported potency of 20.3 units/mg.[3] This guide aims to provide an in-depth technical resource on the in vitro evaluation of this compound's effects on uterine tissue.
Quantitative Pharmacological Data
Precise quantitative data for the binding affinity (Kd or Ki) and functional potency (EC50) and efficacy (Emax) of this compound at the uterine oxytocin receptor are not extensively available in the public domain. However, to provide a comprehensive context for researchers, the following tables summarize the pharmacological data for native oxytocin and a selection of its well-characterized analogs and antagonists at the human uterine oxytocin receptor. This comparative data is essential for positioning the activity of novel compounds like this compound.
Table 1: Binding Affinity (Ki) of Oxytocin Analogs and Antagonists at the Human Uterine Oxytocin Receptor
| Compound | Type | Ki (nM) | Reference |
| Oxytocin | Agonist | 0.75 ± 0.08 | [1] |
| [Asu¹,⁶]-Oxytocin | Agonist | 1.40 ± 0.24 | [1] |
| [Thr⁴,Gly⁷]-Oxytocin | Agonist | 17.9 ± 2.8 | [1] |
| Atosiban | Antagonist | 3.55 ± 0.52 | [1] |
| L-371,257 | Antagonist | 2.21 ± 0.23 | [1] |
| Barusiban | Antagonist | 0.8 | [4] |
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Oxytocin Analogs on Uterine Tissue Contraction
| Compound | Parameter | Value | Species | Reference |
| Oxytocin | EC50 (nM) | 5.62 ± 1.22 | Rat | [5] |
| Emax (g) | 5.22 ± 0.26 | Rat | [5] | |
| Carbetocin | EC50 (nM) | 48.0 ± 8.20 | Rat | [5] |
| Emax (g) | 2.70 ± 0.12 | Rat | [5] |
Note: The Emax for Carbetocin was found to be approximately 50% lower than that of oxytocin in the cited study.[5]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize the effects of oxytocin analogs like this compound on uterine tissue.
Radioligand Binding Assay for Oxytocin Receptor Affinity
This protocol details the determination of the binding affinity of a test compound for the oxytocin receptor in uterine tissue homogenates.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound for the oxytocin receptor.
Materials:
-
Human or rat uterine myometrial tissue
-
Tritium-labeled oxytocin ([³H]-Oxytocin)
-
Unlabeled oxytocin and test compounds (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation: Homogenize fresh or frozen uterine myometrial tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction. Resuspend the pellet in the binding buffer.
-
Binding Reaction: In reaction tubes, combine the membrane preparation, [³H]-Oxytocin at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled competitor (oxytocin for standard curve, or the test compound). For saturation binding experiments to determine Kd, varying concentrations of [³H]-Oxytocin are used.
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin. Specific binding is calculated by subtracting non-specific binding from total binding. For competition binding assays, the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation. For saturation binding, Kd and Bmax (receptor density) are determined by Scatchard analysis or non-linear regression.
In Vitro Uterine Contractility Assay
This protocol describes the measurement of uterine muscle contraction in response to oxytocin analogs using isolated uterine tissue strips.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in inducing uterine contractions.
Materials:
-
Uterine tissue from humans (with ethical approval) or rats (e.g., from late-stage pregnancy)
-
Physiological Salt Solution (PSS), e.g., Krebs-Ringer bicarbonate buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Test compounds (e.g., this compound, Oxytocin)
Methodology:
-
Tissue Preparation: Dissect longitudinal or circular strips of myometrium (uterine smooth muscle) from the uterine horns in cold, oxygenated PSS.
-
Mounting: Mount the tissue strips in the organ baths containing PSS. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for a period (e.g., 60-90 minutes) under a resting tension, with regular changes of the PSS.
-
Stimulation: After equilibration, induce contractions with a high-potassium solution to ensure tissue viability.
-
Concentration-Response Curve: Following a washout period, add the test compound in a cumulative or non-cumulative manner in increasing concentrations to the organ bath. Record the contractile response (amplitude and frequency of contractions) at each concentration until a maximal response is achieved.
-
Data Analysis: Measure the amplitude and frequency of contractions. The contractile activity can be quantified as the area under the curve (AUC). Plot the concentration-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in cultured myometrial cells in response to oxytocin analogs.
Objective: To assess the ability of this compound to induce calcium mobilization in uterine smooth muscle cells.
Materials:
-
Primary human myometrial cells or a suitable cell line
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
Fluorescence plate reader or fluorescence microscope with imaging capabilities
-
Test compounds (e.g., this compound, Oxytocin)
Methodology:
-
Cell Culture: Culture myometrial cells to an appropriate confluency in multi-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a buffer containing the dye for a specific period (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with the physiological buffer to remove excess extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity before the addition of the agonist.
-
Agonist Stimulation: Add the test compound at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The response is often expressed as the peak fluorescence change from baseline. Plot the concentration-response curve to determine the EC50 for calcium mobilization.
Signaling Pathways and Visualizations
The uterotonic effects of oxytocin and its analogs are mediated by the oxytocin receptor, a G-protein coupled receptor (GPCR). The activation of this receptor initiates a cascade of intracellular events leading to smooth muscle contraction.
Oxytocin Receptor Signaling Pathway
Upon binding of an agonist like oxytocin or this compound, the oxytocin receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq/11.[1] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). The elevated intracellular calcium concentration is a key event, leading to the binding of calcium to calmodulin. The calcium-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to the interaction of actin and myosin filaments and ultimately, muscle contraction.
References
- 1. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of [Asp5]-Oxytocin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, distinguished by the substitution of asparagine with aspartic acid at position 5.[1] This modification has resulted in a potent analogue with significant biological activity, making it a subject of interest in the study of oxytocin receptor pharmacology. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its functional activity, receptor interactions, and the signaling pathways it is presumed to activate. The information is presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.
Pharmacological Data
The functional activity of this compound has been characterized in several classical bioassays. The potencies are reported in units per milligram, providing a measure of its biological efficacy in these systems.
| Assay | Species | Potency (units/mg) |
| Rat Uterotonic Activity | Rat | 20.3[1] |
| Avian Vasodepressor Activity | Chicken | 41[1] |
| Rat Antidiuretic Activity | Rat | 0.14[1] |
It has been reported that this compound possesses a high affinity for the uterotonic receptor and exhibits an intrinsic activity identical to that of native oxytocin.[1] The uterotonic effects of this compound are notably enhanced in the presence of magnesium ions.[1]
Receptor Selectivity
A complete selectivity profile of this compound against other related receptors, such as the vasopressin (V1a, V1b, and V2) receptors, is not currently available in the literature. Oxytocin is known to have some affinity for vasopressin receptors, and it is plausible that this compound may also interact with these receptors.[2] However, without quantitative binding or functional data, the degree of selectivity remains to be determined.
Signaling Pathways
The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) known to couple to multiple G-protein subtypes, primarily Gq and Gi.[3] Activation of these pathways leads to a cascade of intracellular events. While the specific signaling profile of this compound has not been explicitly detailed in the available literature, it is presumed to act as an agonist at the oxytocin receptor, initiating similar downstream signaling events as the endogenous ligand.
Presumed Gq-Mediated Signaling Pathway
Upon agonist binding, the OTR is expected to activate the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, contributes to various cellular responses, including smooth muscle contraction.
Caption: Presumed Gq-mediated signaling pathway of this compound.
β-Arrestin Recruitment and Receptor Internalization
Agonist binding to the oxytocin receptor can also lead to its phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades.[3][4] Whether this compound induces β-arrestin recruitment to the oxytocin receptor has not been experimentally confirmed.
Caption: Potential β-arrestin recruitment pathway for this compound.
Experimental Protocols
Detailed methodologies for the key bioassays used to characterize this compound are provided below.
Rat Uterotonic Assay
This assay measures the ability of a substance to induce contractions in isolated rat uterine tissue.[5]
1. Animal Preparation:
-
An adult female rat (non-pregnant) is used.
-
The rat is brought into the oestrus phase by the administration of an estrogenic compound (e.g., stilbestrol) 24 hours prior to the experiment. This increases the sensitivity of the uterine tissue to oxytocin.
-
The rat is euthanized by a humane method (e.g., stunning and bleeding out).
2. Tissue Preparation:
-
The abdomen is opened, and the uterus is located.
-
One horn of the uterus is carefully dissected out and placed in a petri dish containing a physiological salt solution (De Jalon's solution) maintained at 32°C and aerated with a mixture of 95% O2 and 5% CO2.
-
The composition of De Jalon's solution is as follows:
-
NaCl: 9.0 g
-
KCl: 0.42 g
-
CaCl2 (anhydrous): 0.06 g
-
NaHCO3: 0.5 g
-
Glucose: 0.5 g
-
Distilled water: to 1000 ml
-
3. Experimental Setup:
-
The uterine horn is mounted in an isolated organ bath containing De Jalon's solution at 32°C.
-
One end of the tissue is tied to a fixed point at the bottom of the organ bath, and the other end is connected to a lever system for recording contractions on a kymograph or a suitable data acquisition system.
-
The tissue is allowed to equilibrate for at least 30 minutes, during which the bath solution is changed every 10 minutes.
4. Assay Procedure:
-
A dose-response curve is established for a standard oxytocin solution to determine the dose range that produces submaximal contractions.
-
The test sample of this compound is then administered at various concentrations.
-
The contractile responses (amplitude and frequency) are recorded and compared to those produced by the standard oxytocin solution.
-
The potency of this compound is calculated relative to the standard.
Caption: Workflow for the rat uterotonic assay.
Avian Vasodepressor Assay
This assay is based on the principle that oxytocin and its analogues cause a transient fall in the blood pressure of birds.
1. Animal Preparation:
-
A young, healthy chicken is anesthetized.
-
The carotid artery is cannulated for blood pressure recording, and the femoral or brachial vein is cannulated for drug administration.
2. Experimental Procedure:
-
A known dose of standard oxytocin is injected intravenously, and the resulting fall in blood pressure is recorded.
-
After the blood pressure returns to the baseline, a dose of the test substance (this compound) is injected.
-
The depressor response of the test substance is compared with that of the standard to determine its potency.
Rat Antidiuretic Assay
This assay measures the antidiuretic effect of a substance in water-loaded rats.[2][6]
1. Animal Preparation:
-
Male rats are typically used.
-
The rats are hydrated by oral administration of a volume of water equivalent to a certain percentage of their body weight.
-
The animals are placed in individual metabolism cages for urine collection.
2. Experimental Procedure:
-
Once a steady rate of urine flow is established, the test substance (this compound) or a standard (e.g., vasopressin) is administered, usually by subcutaneous or intraperitoneal injection.
-
Urine output is measured at regular intervals, and the volume and osmolality are determined.
-
The antidiuretic effect is quantified by the reduction in urine output and the increase in urine osmolality compared to control animals receiving the vehicle.
Conclusion
This compound is a potent oxytocin analogue with demonstrated uterotonic, vasodepressor, and antidiuretic activities. While its fundamental biological actions have been established, a comprehensive pharmacological profile, including quantitative binding and functional data at the oxytocin and vasopressin receptors, remains to be fully elucidated. Further research is required to determine its precise receptor selectivity and to characterize the specific intracellular signaling pathways it activates. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compound and other novel oxytocin analogues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Molecular Mechanisms of Antidiuretic Effect of Oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
[Asp5]-Oxytocin: A Technical Guide to a Potent Neurohypophyseal Hormone Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
[Asp5]-Oxytocin, a synthetic analogue of the neurohypophyseal hormone oxytocin, stands as the first 5-position substituted analogue to exhibit significant biological activity. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activities, and the underlying signaling pathways. Detailed experimental protocols for its synthesis, purification, and key biological assays are provided to facilitate further research and development. All quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz.
Introduction
Oxytocin is a nonapeptide hormone and neurotransmitter crucial for various physiological processes, including uterine contraction, lactation, and social bonding. Its therapeutic potential has driven extensive research into the development of analogues with improved stability, selectivity, and potency. This compound, where the asparagine residue at position 5 is replaced by aspartic acid, was a pioneering achievement in this field, demonstrating that modifications at this position could yield biologically active compounds. This guide serves as a core technical resource for professionals engaged in the study and application of oxytocin analogues.
Chemical and Biological Profile
This compound is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6. Its chemical formula is C43H65N11O13S2, and it has a molecular weight of 1008.17 g/mol .
The primary biological activities of this compound include potent uterotonic effects, avian vasodepressor activity, and antidiuretic properties. It exerts its effects by acting as an agonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). Notably, it retains a high affinity for the uterotonic receptor and possesses an intrinsic activity identical to that of native oxytocin[1]. The uterotonic effects of this compound are enhanced in the presence of magnesium ions[1].
Quantitative Biological Data
The biological potency of this compound has been quantified in several standard assays. The following table summarizes the reported activities.
| Biological Activity | Potency (units/mg) |
| Rat Uterotonic Activity | 20.3 |
| Avian Vasodepressor Activity | 41 |
| Rat Antidiuretic Activity | 0.14 |
| Data sourced from MedChemExpress, citing Walter R, et al. 1978[1]. |
Signaling Pathway
As an analogue of oxytocin, this compound is understood to activate the same signaling cascade upon binding to the oxytocin receptor (OTR). The OTR primarily couples to Gq/11 G-proteins. This initiates a signaling cascade that results in increased intracellular calcium levels, leading to smooth muscle contraction.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and biological evaluation of this compound. These protocols are based on established methods for oxytocin analogues.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
This compound can be synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol.
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-L-Pro-OH, Fmoc-L-Cys(Trt)-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Ile-OH, Fmoc-L-Tyr(tBu)-OH, Fmoc-L-Cys(Trt)-OH)
-
Coupling reagents: HBTU, HOBt
-
Activator base: DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM, NMP
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Ether for precipitation
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and add the mixture to the resin. Agitate for 2 hours.
-
Wash: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by preparative RP-HPLC.
-
Cyclization (Disulfide Bond Formation): Dissolve the purified linear peptide in a dilute aqueous solution and oxidize to form the disulfide bridge, for example, using potassium ferricyanide or air oxidation.
-
Final Purification: Purify the cyclized peptide by RP-HPLC and lyophilize.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
Preparative and analytical HPLC system with UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Protocol:
-
Dissolve the crude or cyclized peptide in a minimal amount of mobile phase A.
-
Inject the sample onto the preparative C18 column.
-
Elute with a linear gradient of mobile phase B (e.g., 5-60% over 30 minutes).
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and lyophilize.
Biological Assays
Materials:
-
Female Wistar rats (150-200 g), pre-treated with estrogen.
-
Organ bath with physiological salt solution (e.g., de Jalon's solution), maintained at 32°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer and data acquisition system.
-
This compound and standard oxytocin solutions.
Protocol:
-
Humanely euthanize the rat and isolate the uterine horns.
-
Suspend a segment of the uterine horn in the organ bath under a resting tension of 1 g.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing.
-
Add increasing concentrations of this compound or standard oxytocin to the bath in a cumulative manner.
-
Record the contractile responses (amplitude and frequency).
-
Construct dose-response curves and calculate the EC50 value.
Materials:
-
Adult chickens or roosters, anesthetized.
-
System for measuring blood pressure (e.g., carotid artery cannulation).
-
This compound and standard vasopressin solutions.
Protocol:
-
Anesthetize the bird and cannulate the carotid artery to monitor blood pressure.
-
Administer intravenous injections of standard vasopressin to establish a dose-response relationship for the pressor effect.
-
Administer intravenous injections of this compound at various doses.
-
Record the decrease in blood pressure (vasodepressor response).
-
Quantify the potency relative to a standard preparation.
Materials:
-
Male Wistar rats, hydrated.
-
Metabolic cages for urine collection.
-
This compound and standard vasopressin solutions.
Protocol:
-
Hydrate the rats with water by oral gavage.
-
Administer subcutaneous or intravenous injections of this compound or standard vasopressin at various doses.
-
Place the rats in metabolic cages and collect urine at timed intervals.
-
Measure the volume and osmolality of the collected urine.
-
Determine the antidiuretic activity by the reduction in urine output compared to control animals.
Experimental Workflow
The following diagram illustrates the general workflow for the development and characterization of this compound.
Conclusion
This compound remains a significant molecule in the study of neurohypophyseal hormone analogues. Its synthesis and characterization have provided valuable insights into the structure-activity relationships of oxytocin. This technical guide consolidates the available information on this compound, offering a foundational resource for researchers. Further investigation into its receptor binding kinetics and selectivity would provide a more complete pharmacological profile and could inform the design of novel oxytocin receptor modulators.
References
Methodological & Application
[Asp5]-Oxytocin: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, notable for being the first 5-position analog to retain significant biological activity.[1][2] In this analog, the asparagine residue at position 5 is replaced by aspartic acid. This modification has been shown to be well-tolerated, with this compound exhibiting a high affinity for the oxytocin receptor and an intrinsic activity identical to that of native oxytocin.[1][2] Its biological effects include potent uterotonic, vasodepressor, and antidiuretic activities.[1][2] These properties make this compound a valuable tool for research into the physiological roles of oxytocin and the development of novel therapeutics targeting the oxytocin receptor.
Quantitative Data Summary
The biological potencies of this compound have been determined in several classical bioassays. The following table summarizes these findings for easy comparison.
| Biological Activity | Species/Model | Potency (units/mg) | Reference |
| Uterotonic Activity | Rat (in vitro) | 20.3 | [1] |
| Vasodepressor Activity | Avian | 41 | [1] |
| Antidiuretic Activity | Rat | 0.14 | [1] |
Signaling Pathway
This compound, acting as an agonist at the oxytocin receptor (OTR), is presumed to activate the same intracellular signaling cascade as endogenous oxytocin. The OTR is a class I G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevated intracellular calcium, along with DAG, activates Protein Kinase C (PKC). This signaling cascade is fundamental to the physiological effects of oxytocin, such as smooth muscle contraction.
References
Application Notes and Protocols for [Asp5]-Oxytocin in Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is a potent synthetic analog of oxytocin, a neurohypophysial hormone crucial for uterine smooth muscle contraction during parturition and lactation.[1] This analog, where the asparagine at position 5 is replaced by aspartic acid, retains a high affinity for the oxytocin receptor and exhibits intrinsic activity comparable to native oxytocin.[1] These characteristics make this compound a valuable tool for in vitro studies of smooth muscle physiology and pharmacology, particularly in the context of uterine contractility. Its ability to induce uterine contractions is notably enhanced in the presence of magnesium ions (Mg2+).[1]
These application notes provide detailed protocols for utilizing this compound in smooth muscle contraction experiments, focusing on uterine tissue as a primary model. The information is intended to guide researchers in designing and executing robust and reproducible assays to investigate the effects of this compound and to screen for potential modulators of oxytocin receptor activity.
Data Presentation
| Biological Activity | Potency (units/mg) | Reference |
| Rat Uterotonic Activity | 20.3 | [1] |
| Avian Vasodepressor Activity | 41 | [1] |
| Rat Antidiuretic Activity | 0.14 | [1] |
Signaling Pathway of Oxytocin Receptor in Smooth Muscle
This compound is presumed to exert its effects through the canonical oxytocin receptor signaling pathway, which is a G-protein coupled receptor (GPCR) pathway. The binding of this compound to the oxytocin receptor (OTR) on the surface of smooth muscle cells initiates a cascade of intracellular events culminating in muscle contraction.
The primary signaling pathway involves the activation of a Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event in smooth muscle contraction. Calcium ions bind to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and leading to muscle contraction.
Caption: Oxytocin Receptor Signaling Pathway in Smooth Muscle Cells.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on smooth muscle contraction in vitro. The most common and robust method is the isolated organ bath technique.
Protocol 1: In Vitro Smooth Muscle Contraction Assay using an Organ Bath
This protocol describes the measurement of isometric contractions of isolated smooth muscle strips, such as uterine or aortic tissue, in response to this compound.
Materials and Reagents:
-
Smooth Muscle Tissue: Uterine horns from rats in estrus (or pre-treated with estrogen) are a common model. Other smooth muscle tissues like aorta or bladder can also be used.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is standard.
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 11.7 mM
-
-
Carbogen Gas: 95% O2 / 5% CO2
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in distilled water or an appropriate buffer. Store at -20°C or below.
-
Organ Bath System: Including tissue chambers, force-displacement transducers, amplifiers, and data acquisition software.
-
Surgical Instruments: Scissors, forceps, and silk sutures.
-
Water Bath: To maintain the temperature of the organ baths at 37°C.
Experimental Workflow:
Caption: General Experimental Workflow for an In Vitro Contraction Assay.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Immediately dissect the desired smooth muscle tissue (e.g., uterine horns) and place it in ice-cold PSS.
-
Clean the tissue of any adhering fat and connective tissue.
-
Cut the tissue into strips of appropriate size (e.g., 2 mm wide and 10-15 mm long).
-
Tie silk sutures to both ends of the tissue strip.
-
-
Mounting the Tissue:
-
Mount the tissue strip in the organ bath chamber containing PSS at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the suture to a fixed hook and the other to a force-displacement transducer.
-
Apply a small initial tension (e.g., 1 gram for rat uterus) and allow the tissue to equilibrate for 60-90 minutes. During this time, replace the PSS every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). This will cause depolarization and a maximal contraction.
-
Once a stable contraction is achieved, wash the tissue with fresh PSS until the tension returns to the baseline.
-
-
Dose-Response Experiment:
-
Once the baseline is stable, begin the cumulative addition of this compound to the organ bath.
-
Start with a low concentration (e.g., 10^-12 M) and increase the concentration in a stepwise manner (e.g., half-log or log increments) once the response to the previous concentration has reached a plateau.
-
Record the contractile response (force, frequency, and duration) at each concentration.
-
Continue adding this compound until a maximal response is achieved or the concentration-response curve plateaus.
-
-
Data Analysis:
-
Measure the amplitude of the contraction (in grams or millinewtons) at each concentration of this compound.
-
Normalize the data by expressing the response at each concentration as a percentage of the maximal response to this compound or the response to KCl.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, calculate the EC50 value (the concentration that produces 50% of the maximal response).
-
Important Considerations:
-
Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Hormonal Status: The responsiveness of uterine tissue to oxytocin and its analogs is highly dependent on the hormonal status of the animal. Using rats in the estrus phase of their cycle or pre-treating them with estrogen will enhance the contractile response.
-
Magnesium Concentration: The potency of this compound is enhanced by Mg2+.[1] Ensure the PSS contains an appropriate concentration of MgSO4 (typically 1.2 mM).
-
Controls: Include appropriate controls in your experiments, such as a vehicle control and a positive control (e.g., oxytocin).
-
Replicates: Perform experiments on tissues from multiple animals to ensure the reproducibility of the results.
This comprehensive guide provides the necessary information for researchers to effectively utilize this compound in smooth muscle contraction studies. By following these protocols and considering the key variables, investigators can obtain reliable and meaningful data to advance our understanding of smooth muscle physiology and pharmacology.
References
Application Notes and Protocols for [Asp5]-Oxytocin in Oxytocin Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin.[1][2] It is distinguished by the substitution of asparagine with aspartic acid at position 5 of the peptide sequence.[1] This modification has resulted in a potent and biologically active molecule that serves as a valuable tool for studying the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) pivotal in a myriad of physiological processes including parturition, lactation, and social behaviors.[1][2] These notes provide detailed protocols for utilizing this compound to investigate OTR signaling pathways.
This compound: Pharmacological Profile
| Parameter | Species/Assay | Value | Reference |
| Uterotonic Activity | Rat | 20.3 units/mg | [1][2] |
| Avian Vasodepressor Activity | Avian | 41 units/mg | [1][2] |
| Antidiuretic Activity | Rat | 0.14 units/mg | [1][2] |
| Note: The biological activity is expressed in units per milligram, a measure of potency based on the bioassay performed. These units are not directly convertible to molar concentration (e.g., Ki or EC50) without specific assay parameters. |
Oxytocin Receptor Signaling Pathways
The oxytocin receptor primarily couples to Gαq/11 G-proteins. Upon agonist binding, such as with this compound, a conformational change in the receptor activates the G-protein, initiating a downstream signaling cascade. This canonical pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.
Beyond G-protein signaling, agonist binding also promotes the recruitment of β-arrestins to the receptor. This interaction is crucial for receptor desensitization, internalization, and the initiation of G-protein-independent signaling pathways.
Gαq Signaling Pathway
Caption: Canonical Gαq signaling pathway activated by this compound.
β-Arrestin Recruitment Pathway
Caption: β-Arrestin recruitment and subsequent signaling events.
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol describes a competitive binding assay to determine the binding affinity of this compound for the oxytocin receptor.
Caption: Workflow for the radioligand binding assay.
-
Cell Membranes: Prepared from a cell line stably or transiently expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A labeled oxytocin receptor antagonist, such as [3H]-Oxytocin or a suitable iodinated analog.
-
This compound: A range of concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: With GF/C glass fiber filters.
-
Scintillation Counter and Fluid.
-
Membrane Preparation:
-
Culture OTR-expressing cells to confluency.
-
Harvest cells and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer.
-
Non-specific Binding: Radioligand + Non-specific Binding Control.
-
Competition: Radioligand + varying concentrations of this compound.
-
-
Add 50 µL of each component to the wells.
-
Add 100 µL of the membrane suspension (containing a predetermined amount of protein, e.g., 20-50 µg) to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the GF/C filters using the filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Imaging Assay
This protocol measures the increase in intracellular calcium concentration following OTR activation by this compound.
Caption: Workflow for the calcium imaging assay.
-
OTR-expressing cells.
-
Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound: A range of concentrations.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence plate reader or microscope with appropriate filters.
-
Cell Plating:
-
Seed OTR-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the oxytocin receptor upon stimulation with this compound, often using a technology like BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation.
Caption: Workflow for the β-arrestin recruitment assay.
-
Host cell line (e.g., HEK293).
-
Expression constructs:
-
OTR fused to a BRET donor (e.g., Renilla luciferase, Rluc).
-
β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
-
Transfection reagent.
-
This compound: A range of concentrations.
-
BRET substrate (e.g., coelenterazine h).
-
Luminometer capable of measuring dual-wavelength emissions.
-
Cell Transfection:
-
Co-transfect the host cells with the OTR-Rluc and β-arrestin-2-YFP constructs using a suitable transfection reagent.
-
Plate the transfected cells in a white-walled, white-bottom 96-well plate and culture for 24-48 hours.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add the BRET substrate to each well and incubate for a short period (e.g., 5-10 minutes) in the dark.
-
Measure the baseline BRET ratio (YFP emission / Rluc emission).
-
Add varying concentrations of this compound to the wells.
-
Immediately begin measuring the BRET ratio over time.
-
-
Data Analysis:
-
Calculate the change in the BRET ratio for each well.
-
Plot the change in BRET ratio against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a potent tool for elucidating the intricacies of oxytocin receptor signaling. The protocols outlined above provide a framework for characterizing its interaction with the OTR and its downstream functional consequences. By employing these methods, researchers can gain valuable insights into the pharmacology of the oxytocin system, which is essential for the development of novel therapeutics targeting this important receptor.
References
Application Notes and Protocols for [Asp5]-Oxytocin Dose-Response Curve Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is a synthetic analog of the neurohypophyseal hormone oxytocin, demonstrating significant biological activity as a potent agonist for the oxytocin receptor (OTR).[1][2][3][4][5] The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including uterine contractions, lactation, and social behavior. This document provides detailed application notes and experimental protocols for determining the dose-response curve of this compound, primarily focusing on in vitro cell-based functional assays.
The principal signaling pathway activated by the oxytocin receptor upon agonist binding involves its coupling to the Gq/11 class of G-proteins. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger in smooth muscle contraction and other cellular responses. While this is the primary pathway, the oxytocin receptor can also couple to Gi and Gs proteins.
The protocols outlined below describe the methodology for quantifying the potency of this compound by measuring the dose-dependent increase in intracellular calcium in a recombinant cell line expressing the human oxytocin receptor.
Data Presentation
Quantitative Bioactivity of this compound and Reference Oxytocin
| Compound | Assay Type | Tissue/Cell Line | Key Parameters | Result | Reference |
| This compound | Rat Uterine Contraction | Isolated Rat Uterus | Potency | 20.3 units/mg | [1][3] |
| This compound | Avian Vasodepressor | - | Potency | 41 units/mg | [1][3] |
| This compound | Rat Antidiuretic | - | Potency | 0.14 units/mg | [1][3] |
| Oxytocin | Intracellular Ca2+ Mobilization | Human Uterine Smooth Muscle Cells | EC50 | Not specified, but showed concentration-dependent increase | [6] |
| Oxytocin | Uterine Contraction | Human Myometrial Strips | - | Concentration-dependent increase in contraction frequency and amplitude | [7][8][9] |
Note: The bioactivity of this compound is reported to have an intrinsic activity identical to that of oxytocin and is enhanced by the presence of Mg2+.[1][3]
Signaling Pathway and Experimental Workflow Visualization
Oxytocin Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor.
Caption: Oxytocin receptor signaling cascade.
Experimental Workflow for Calcium Mobilization Assay
This diagram outlines the key steps for performing an in vitro calcium mobilization assay to determine the dose-response curve of this compound.
Caption: Calcium mobilization assay workflow.
Experimental Protocols
Protocol 1: Cell Culture of CHO-K1 Cells Stably Expressing the Human Oxytocin Receptor (CHO-hOTR)
Materials:
-
CHO-K1 cell line stably expressing the human oxytocin receptor (CHO-hOTR)
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of CHO-hOTR cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Passaging: Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension and resuspend the pellet in fresh medium. Split the cells at a ratio of 1:3 to 1:6 into new culture flasks.
Protocol 2: In Vitro Calcium Mobilization Assay for this compound
Materials:
-
CHO-hOTR cells
-
Complete growth medium (from Protocol 1)
-
96-well black-walled, clear-bottom microplates
-
This compound
-
Oxytocin (as a positive control)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Harvest CHO-hOTR cells as described in Protocol 1.
-
Seed the cells into a 96-well black-walled, clear-bottom microplate at a density of 50,000 - 80,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C with 5% CO2.
-
-
Compound Plate Preparation:
-
Prepare a 10-point serial dilution of this compound in assay buffer. A suggested starting concentration is 10 µM, with 1:10 dilutions.
-
Prepare a similar dilution series for oxytocin as a positive control.
-
Include wells with assay buffer only as a negative (vehicle) control.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstituting the dye in DMSO and then diluting it in assay buffer, often with the addition of Pluronic F-127 to aid in dye solubilization.
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes, followed by 30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Measure the baseline fluorescence of each well for a set period (e.g., 10-20 seconds).
-
Program the instrument to automatically inject a specific volume (e.g., 25 µL) from the compound plate into the corresponding wells of the cell plate.
-
Immediately after injection, continue to measure the fluorescence intensity for a further period (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
For each well, determine the maximum fluorescence signal post-injection and subtract the baseline fluorescence to obtain the response magnitude.
-
Normalize the data, for example, by expressing the response as a percentage of the maximum response observed with the highest concentration of the positive control (oxytocin).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a 50% maximal response.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters such as cell seeding density, dye loading conditions, and compound concentrations based on their specific experimental setup and reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. reprocell.com [reprocell.com]
- 9. Contractile effects of prostaglandins, oxytocin, and endothelin-1 in human myometrium in vitro: refractoriness of myometrial tissue of pregnant women to prostaglandins E2 and F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine [Asp5]-Oxytocin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is an analogue of the neurohypophyseal hormone oxytocin, demonstrating significant biological activity.[1][2] Like oxytocin, it exerts its effects through the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). Activation of the OXTR is primarily coupled through the Gαq/11 signaling pathway, which stimulates phospholipase C (PLC). This leads to the production of inositol 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[3] This calcium mobilization is a critical second messenger that mediates many of the physiological effects of oxytocin and its analogues. This document provides detailed protocols for cell-based assays to quantify the activity of this compound, focusing on calcium mobilization and other key signaling pathways.
Signaling Pathways
The activation of the oxytocin receptor by an agonist such as this compound initiates a cascade of intracellular events. The primary signaling pathway involves the Gq protein, leading to calcium mobilization. However, the oxytocin receptor can also couple to other G-proteins and activate alternative pathways.
References
Application Notes and Protocols for [Asp5]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation, storage, and experimental use of [Asp5]-Oxytocin, a synthetic analogue of the neurohypophyseal hormone oxytocin.
Introduction
This compound is a potent analogue of oxytocin, a nine-amino-acid peptide hormone. It is characterized by the substitution of asparagine with aspartic acid at position 5. This modification influences its biological activity and stability. Like oxytocin, this compound is an agonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), and is involved in a variety of physiological processes. Its primary mechanism of action involves the activation of the Gq/11 protein, which stimulates the phospholipase C (PLC) signaling cascade.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C43H65N11O13S2 |
| Molecular Weight | 1008.17 g/mol |
| Appearance | White to off-white lyophilized powder |
| Purity | Typically >98% (should be verified by the supplier's certificate of analysis) |
| Solubility | Soluble in water. Soluble in DMSO (≥ 100 mg/mL with sonication). |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility.
3.1. Reconstitution of Lyophilized Powder
It is recommended to prepare a concentrated stock solution from the lyophilized powder, which can then be diluted to the desired experimental concentrations.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 1008.17 g/mol ), add 99.2 µL of DMSO.
-
Dissolution: Gently vortex the vial to mix. To aid dissolution, sonicate the solution in an ultrasonic bath for a short period. Visually inspect the solution to ensure the peptide has completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3][4]
3.2. Storage and Stability
The stability of this compound is influenced by temperature, pH, and the presence of proteases.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 24 months | Store in a desiccator, protected from light. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for long-term storage. | |
| Aqueous Solutions | 2-8°C | Up to 24 hours | Prepare fresh daily for optimal activity. Prone to degradation. |
Note on Aqueous Solution Stability: Specific stability data for this compound in aqueous solutions is limited. Data for oxytocin suggests that it is most stable in slightly acidic conditions (pH ~4.5). The degradation of oxytocin and its analogues can occur via β-elimination of the disulfide bond.[5] For experiments requiring aqueous buffers, it is advisable to prepare the solution fresh on the day of use. The stability of oxytocin in aqueous solutions can be enhanced by the addition of divalent metal salts (e.g., Ca2+, Mg2+) in a citrate buffer.[6][7]
Experimental Protocols
4.1. In Vitro Uterine Contraction Assay
This protocol describes the measurement of isometric contractions of isolated uterine muscle strips in response to this compound.
Workflow for In Vitro Uterine Contraction Assay:
Caption: Workflow for the in vitro uterine contraction assay.
Methodology:
-
Tissue Preparation:
-
Obtain uterine tissue from a suitable animal model (e.g., late-pregnant rat) or human biopsies with ethical approval.
-
Immediately place the tissue in cold, oxygenated Physiological Salt Solution (PSS).
-
Under a dissecting microscope, carefully dissect longitudinal myometrial strips (approx. 2 mm wide and 10 mm long).
-
-
Mounting and Equilibration:
-
Mount the myometrial strips in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension and allow the tissue to equilibrate for 60-90 minutes, with regular washes, until stable spontaneous contractions are observed.
-
-
Experimental Procedure:
-
Prepare serial dilutions of this compound in PSS.
-
Once a stable baseline of spontaneous contractions is achieved, add this compound to the organ bath in a cumulative manner, allowing the response to stabilize between additions.
-
Record the contractile activity (frequency and amplitude) at each concentration.
-
-
Data Analysis:
-
Measure the changes in contractile frequency and amplitude from the baseline.
-
Construct a concentration-response curve and determine the EC50 value for this compound.
-
4.2. Oxytocin Receptor (OTR) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the OTR.
Workflow for OTR Binding Assay:
Caption: Workflow for the oxytocin receptor binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human OTR.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-Oxytocin) and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
4.3. Cell-Based Signaling Assay
This protocol describes a method to measure the activation of the OTR by this compound through the measurement of intracellular calcium mobilization.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the OTR (e.g., HEK293-OTR) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence to determine the intracellular calcium concentration. Plot the response against the concentration of this compound to generate a concentration-response curve and determine the EC50 value.
Signaling Pathway
This compound, as an OTR agonist, is expected to activate the canonical Gq/PLC signaling pathway.
This compound Signaling Pathway:
Caption: The Gq/PLC signaling pathway activated by this compound.
Upon binding of this compound to the OTR, the Gq alpha subunit of the associated G-protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger various downstream cellular responses, such as smooth muscle contraction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening with [Asp5]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin, also known as Aspartocin, is a synthetic analog of the neurohypophyseal hormone oxytocin.[1][2] It is distinguished by the substitution of the asparagine residue at position 5 with an aspartic acid.[3] This modification results in a potent and biologically active peptide that retains a high affinity for the oxytocin receptor (OTR) and possesses an intrinsic activity identical to that of native oxytocin.[1][2] this compound has demonstrated significant uterotonic, avian vasodilator, and rat antidiuretic activities.[1][2] The oxytocin receptor, a class A G-protein coupled receptor (GPCR), is a key target in drug discovery for a wide range of therapeutic areas, including neuropsychiatric disorders, cardiovascular diseases, and reproductive health.[4][5]
These application notes provide detailed protocols for utilizing this compound as a reference agonist in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the oxytocin receptor. The methodologies described are suitable for screening large compound libraries to discover agonists, antagonists, and allosteric modulators.
Signaling Pathway of the Oxytocin Receptor
Upon binding of an agonist such as this compound, the oxytocin receptor primarily couples to Gαq/11 G-proteins.[6][7] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[6][7] The elevated cytosolic calcium levels, along with DAG, activate protein kinase C (PKC) and other downstream effectors, ultimately leading to various physiological responses.
Data Presentation
The following table summarizes quantitative data for this compound and other relevant compounds acting on the oxytocin receptor. It is important to note that direct EC50 or Ki values for this compound from standardized HTS assays are not widely published. The presented data for this compound is derived from classical bioassays, which may not be directly comparable to HTS-derived values.
| Compound | Action | Assay Type | Species/Cell Line | Measured Parameter | Value | Reference |
| This compound | Agonist | Rat Uterotonic Assay | Rat | Potency | 20.3 units/mg | [1][2] |
| Avian Vasodepressor Assay | Avian | Potency | 41 units/mg | [1][2] | ||
| Rat Antidiuretic Assay | Rat | Potency | 0.14 units/mg | [1][2] | ||
| Oxytocin | Agonist | [3H]-Oxytocin Binding | Human Uterine Smooth Muscle Cells | Ki | 0.75 ± 0.08 nM | [8] |
| Cell Proliferation | Human Uterine Smooth Muscle Cells | EC50 | 5.47 nM | [8] | ||
| Atosiban | Antagonist | [3H]-Oxytocin Binding | Human Uterine Smooth Muscle Cells | Ki | 0.47 nM | [8] |
| L-371,257 | Antagonist | [3H]-Oxytocin Binding | Human Uterine Smooth Muscle Cells | Ki | 1.42 nM | [8] |
| [Pen1,D-Phe2,Thr4,Orn8,Asp5 ]-Oxytocin | Antagonist | In vitro Rat Uterine Assay | Rat | pA2 | 7.21 | [3] |
Experimental Protocols
Two primary HTS methodologies are presented for screening compounds against the oxytocin receptor using this compound as a reference agonist: a Calcium Mobilization Assay and a Luciferase Reporter Gene Assay.
High-Throughput Calcium Mobilization Assay
This assay directly measures the activation of the Gq signaling pathway by detecting transient increases in intracellular calcium concentration upon receptor activation.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human oxytocin receptor in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
One day prior to the assay, seed the cells into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well in 20 µL of growth medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid (2.5 mM) can be included to prevent dye leakage.
-
Remove the growth medium from the cell plates and add 20 µL of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of test compounds and the reference agonist, this compound, in the assay buffer. A typical concentration range for this compound would be from 1 pM to 1 µM.
-
For antagonist screening, prepare test compounds and a challenge concentration of this compound (typically EC80).
-
Use a fluorescent kinetic plate reader (e.g., FLIPR, FlexStation) to add 10 µL of the compound solutions to the cell plates.
-
-
Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity kinetically for 2-3 minutes (excitation ~485 nm, emission ~525 nm).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
For agonist screening, plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
For antagonist screening, plot the inhibition of the this compound response against the log of the compound concentration to determine the IC50.
-
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity downstream of the oxytocin receptor signaling cascade. It typically utilizes a reporter gene, such as luciferase, under the control of a response element that is activated by the signaling pathway (e.g., NFAT response element for the Gq pathway).[6][7]
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
Use a stable cell line co-expressing the human oxytocin receptor and a luciferase reporter construct driven by an NFAT response element (e.g., from INDIGO Biosciences or Cayman Chemical).[9][10]
-
The day before the assay, plate the cells in white, opaque 384-well plates at a density of 10,000 cells per well in 20 µL of assay medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in the assay medium.
-
Add 10 µL of the diluted compounds to the respective wells.
-
For antagonist screening, co-incubate the test compounds with an EC80 concentration of this compound.
-
Incubate the plates for 4-6 hours at 37°C.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add 30 µL of the detection reagent to each well.
-
Incubate for 15-30 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Signal Measurement:
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
For agonist screening, plot the relative luminescence units (RLU) against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist screening, plot the percent inhibition of the this compound-induced signal against the log of the compound concentration to determine the IC50.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for conducting high-throughput screening campaigns to identify novel modulators of the oxytocin receptor. The use of this compound as a potent and stable reference agonist will facilitate the generation of high-quality, reproducible data. The choice between a calcium mobilization assay and a luciferase reporter gene assay will depend on the specific screening objectives, available instrumentation, and desired throughput. Both approaches are well-suited for identifying promising lead compounds for further development in various therapeutic areas targeting the oxytocin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxytocin antagonists with changes in the Asn5 position shed light on hormone-oxytocin receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indigo Biosciences Human Oxytocin Receptor (OXTR) All-inclusive Cell-Based | Fisher Scientific [fishersci.com]
- 10. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for In Vivo Administration of [Asp5]-Oxytocin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Asp5]-Oxytocin is a potent synthetic analog of the neurohypophysial hormone oxytocin. In this analog, the asparagine residue at position 5 is replaced by aspartic acid. This modification results in a compound with significant biological activity, making it a valuable tool for research in pharmacology and drug development. These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models, including its known biological activities, detailed experimental protocols, and relevant signaling pathways.
Quantitative Bioactivity Data
This compound has been characterized by its distinct biological activities, which are comparable to those of native oxytocin. The following table summarizes the known quantitative data for its in vivo effects.
| Biological Activity | Animal Model | Potency (Units/mg) |
| Rat Uterotonic Activity | Rat | 20.3 |
| Avian Vasodepressor Activity | Chicken | 41 |
| Rat Antidiuretic Activity | Rat | 0.14 |
Signaling Pathway
This compound is known to exert its effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of this compound to the OTR is expected to initiate a signaling cascade similar to that of endogenous oxytocin, as depicted in the diagram below. This pathway is crucial for mediating the physiological and behavioral effects of oxytocin and its analogs.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocols
The following protocols are adapted from established in vivo methods for oxytocin and its analogs and can be used to assess the biological activities of this compound. Researchers should note that optimal dosages for this compound may need to be determined empirically.
Protocol 1: In Vivo Rat Uterotonic Assay
This protocol is designed to measure the effect of this compound on uterine contractions in anesthetized rats.
Materials:
-
Female Sprague-Dawley rats (200-250 g) in proestrus or estrus
-
This compound
-
Urethane anesthetic
-
Saline solution (0.9% NaCl)
-
Intrauterine pressure catheter
-
Pressure transducer and recording system
-
Intravenous (IV) catheter
Procedure:
-
Anesthetize the rat with urethane (1.25 g/kg, intraperitoneally).
-
Perform a midline abdominal incision to expose the uterus.
-
Insert a saline-filled catheter into one uterine horn and connect it to a pressure transducer to record intrauterine pressure.
-
Insert an IV catheter into the jugular vein for administration of the test substance.
-
Allow the preparation to stabilize for 30 minutes, monitoring baseline uterine activity.
-
Administer a bolus IV injection of this compound at the desired dose. It is recommended to start with a dose range extrapolated from its known potency and adjust as necessary.
-
Record the changes in intrauterine pressure, focusing on the frequency and amplitude of contractions for at least 30 minutes post-injection.
-
A control group receiving saline vehicle should be included.
Caption: Workflow for In Vivo Rat Uterotonic Assay.
Protocol 2: Avian Vasodepressor Assay
This protocol measures the hypotensive (vasodepressor) effect of this compound in chickens.
Materials:
-
Adult chickens (e.g., White Leghorn)
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution (0.9% NaCl)
-
Arterial cannula
-
Blood pressure transducer and recording system
-
Intravenous (IV) catheter
Procedure:
-
Anesthetize the chicken with sodium pentobarbital.
-
Insert a cannula into the carotid or brachial artery and connect it to a pressure transducer to monitor blood pressure.
-
Insert an IV catheter into the contralateral brachial vein for drug administration.
-
Allow the bird to stabilize until a steady blood pressure reading is obtained.
-
Administer a bolus IV injection of this compound. A dose-finding study is recommended to determine the optimal range.
-
Record the fall in blood pressure and the duration of the hypotensive effect.
-
Include a control group receiving saline vehicle.
Protocol 3: Rat Antidiuretic Assay
This protocol assesses the antidiuretic effect of this compound by measuring urine output in water-loaded rats.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Warm water (37°C)
-
Metabolic cages
-
Subcutaneous (SC) injection needles and syringes
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer a water load by oral gavage (2.5% of body weight).
-
Immediately after the water load, administer this compound via subcutaneous injection.
-
Place each rat in an individual metabolic cage.
-
Collect and measure the volume of urine excreted at regular intervals (e.g., every 30 minutes) for a total of 2-3 hours.
-
A control group should receive the water load followed by a subcutaneous injection of saline vehicle.
-
The antidiuretic effect is quantified by the reduction in total urine output compared to the control group.
Caption: Logical Flow for Peptide Drug Evaluation.
Conclusion
These application notes provide a starting point for researchers interested in the in vivo investigation of this compound. The provided protocols, adapted from established methodologies, should enable the systematic evaluation of its biological effects in relevant animal models. Further research is warranted to establish detailed dose-response relationships and to explore the full therapeutic potential of this potent oxytocin analog.
Troubleshooting & Optimization
Technical Support Center: [Asp5]-Oxytocin Receptor Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with [Asp5]-Oxytocin receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in receptor binding assays?
This compound is a synthetic analogue of the neurohypophyseal hormone oxytocin.[1] It is notable for being one of the first 5-position analogues to exhibit significant biological activity, including the ability to cause uterine contractions in vitro, a response that is enhanced by the presence of Mg2+.[1] In receptor binding assays, it is used to study the interaction between ligands and the oxytocin receptor (OXTR), helping to characterize the receptor's pharmacological profile.
Q2: What is the primary signaling pathway activated by the oxytocin receptor?
The oxytocin receptor (OXTR) is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[2] Upon agonist binding, such as with oxytocin or this compound, the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[2] This cascade leads to various cellular responses.[2] The OXTR can also couple to Gαi/Gαo proteins.[3][4][5]
Q3: What are the typical binding affinities (Kd) for oxytocin and its analogues at the oxytocin receptor?
The binding affinity of ligands to the oxytocin receptor can vary depending on the cell type, assay conditions, and measurement method.[6] Generally, oxytocin binds with high affinity.
| Ligand | Receptor/Tissue | Method | Kd (nM) | Reference |
| [3H]-Oxytocin | Human Oxytocin Receptor | Radioligand Binding | 1.2 | [2] |
| Oxytocin | Human Myometrium | Radioligand Binding | 0.56 - 9.32 | [6] |
| Oxytocin | Rat Myometrium | Radioligand Binding | 1.21 | [6] |
| Vasopressin | Oxytocin Receptor | N/A | ~100 - 1000 | [3] |
Troubleshooting Guide
Low or No Signal
Q4: I am not detecting any specific binding in my radioligand binding assay. What are the possible causes?
Several factors could lead to a lack of signal in your assay. Consider the following:
-
Inactive Radioligand: Ensure the radioligand has not degraded. Check the expiration date and storage conditions.
-
Low Receptor Expression: The cells or tissue preparation may have very low or no expression of the oxytocin receptor. Verify receptor expression using a validated method like western blotting or qPCR.
-
Incorrect Assay Buffer Composition: The pH, ionic strength, and presence of necessary co-factors (e.g., Mg2+) in the binding buffer are critical.[1] An incorrect buffer can prevent ligand binding.
-
Suboptimal Incubation Time and Temperature: The binding reaction may not have reached equilibrium. Optimize the incubation time and temperature for your specific assay conditions.
-
Issues with Scintillation Counting: Ensure the scintillation counter is functioning correctly and that the scintillation cocktail is appropriate for your filter plates.
High Non-Specific Binding
Q5: My non-specific binding is very high, making it difficult to determine specific binding. How can I reduce it?
High non-specific binding can obscure your results. Here are some strategies to mitigate this issue:
-
Pre-soaking Filter Plates: Soaking the filter plates in a solution like 0.3% polyethyleneimine (PEI) can help to block non-specific binding sites on the filter itself.[2]
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value.[2] Higher concentrations can lead to increased non-specific binding.
-
Increase Washing Steps: After incubation, ensure you are adequately washing the filters to remove unbound radioligand. Increase the number or volume of washes.
-
Include a Blocking Agent in the Assay Buffer: Adding a protein like Bovine Serum Albumin (BSA) to the assay buffer can help to reduce non-specific binding to the assay tubes or plates.
-
Check the Purity of the Radioligand: Impurities in the radioligand preparation can sometimes contribute to high background.
Inconsistent or Non-Reproducible Results
Q6: I am getting inconsistent results between experiments. What should I check?
Lack of reproducibility can be frustrating. A systematic check of your protocol and reagents is necessary:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of your test compounds and the addition of the radioligand.
-
Cell or Membrane Preparation Consistency: Variations in the preparation of your cell membranes or tissue homogenates can lead to different receptor concentrations between batches. Always perform a protein concentration assay (e.g., BCA assay) to normalize the amount of protein used in each experiment.[2]
-
Reagent Stability: Ensure all reagents, including buffers and stock solutions of ligands, are stored correctly and are not undergoing freeze-thaw cycles that could affect their stability.
-
Equilibrium Conditions: Verify that your assay has reached equilibrium. If incubation times are too short, the binding may not be complete, leading to variability.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a test compound for the oxytocin receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the oxytocin receptor.
-
Radioligand: e.g., [3H]-Oxytocin.
-
Test Compound: e.g., this compound.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).[7]
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[2]
-
96-well Filter Plates: Pre-soaked in 0.3% polyethyleneimine (PEI).[2]
-
Scintillation Counter and Scintillation Cocktail.
Procedure:
-
Reagent Preparation:
-
Thaw the receptor membrane preparation on ice and homogenize gently. Dilute to the desired protein concentration (e.g., 3-20 µg per well) in assay buffer.[2]
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare the radioligand solution at a concentration close to its Kd in assay buffer.[7]
-
Prepare the non-specific binding control solution in assay buffer.[7]
-
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of the membrane suspension.[2]
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control solution, 50 µL of radioligand, and 150 µL of the membrane suspension.[2]
-
Competition: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 150 µL of the membrane suspension.
-
-
Incubation:
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[7]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[7]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.[7]
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.[7]
-
Calculate Ki (Inhibition Constant): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand.[2]
-
Visualizations
Caption: Canonical Gq-coupled signaling pathway of the Oxytocin Receptor.
Caption: A logical workflow for troubleshooting common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 4. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing [Asp5]-Oxytocin Concentration for In Vitro Studies
Welcome to the technical support center for [Asp5]-Oxytocin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in various in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful implementation of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Oxytocin?
A1: this compound is a synthetic analog of the neurohypophyseal hormone oxytocin.[1][2] In this analog, the asparagine residue at position 5 is replaced with aspartic acid. This substitution results in a molecule that retains a high affinity for the oxytocin receptor and possesses an intrinsic activity identical to that of native oxytocin.[1]
Q2: What are the primary in vitro applications of this compound?
A2: this compound is primarily used in in vitro studies to investigate the oxytocin receptor signaling pathway and its physiological effects. A common application is the use in rat uterine contraction assays to assess its uterotonic potential.[1][3] It can also be employed in cell-based assays, such as calcium imaging and cAMP measurement, to characterize its activity as an oxytocin receptor agonist.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For optimal solubility, it is recommended to dissolve this compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted with the appropriate aqueous buffer or cell culture medium for your experiment. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C, protected from light and moisture.[4] Stock solutions prepared in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
General Issues
Problem: Inconsistent or unexpected results between experiments.
-
Possible Cause: Degradation of this compound in solution.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the pH of the experimental buffer is within the optimal range for oxytocin stability (pH 3-5).[5] The stability of oxytocin solutions can be improved in the presence of citrate buffer and divalent metal ions like Ca2+, Mg2+, or Zn2+.[6]
-
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause: Cross-reactivity with other receptors.
-
Solution: Be aware that oxytocin and its analogs can exhibit cross-reactivity with vasopressin receptors, particularly at higher concentrations.[3][7][8] Consider using specific antagonists for vasopressin receptors as controls to confirm that the observed effects are mediated through the oxytocin receptor.
-
Rat Uterine Contraction Assay
Problem: Low or no contractile response to this compound.
-
Possible Cause: Low oxytocin receptor expression in the uterine tissue.
-
Solution: Use uterine tissue from rats in the proestrus or estrus stage, as estrogen levels are higher, leading to increased oxytocin receptor expression.
-
-
Possible Cause: Desensitization of oxytocin receptors.
-
Solution: Avoid prolonged exposure of the tissue to high concentrations of this compound. If performing cumulative concentration-response curves, allow sufficient time for the tissue to return to baseline between additions.
-
-
Possible Cause: Suboptimal buffer conditions.
Problem: High baseline contractions.
-
Possible Cause: Spontaneous uterine activity.
-
Solution: Allow the uterine tissue to equilibrate in the organ bath for a sufficient period (e.g., 30-60 minutes) to establish a stable baseline before adding this compound.
-
Calcium Imaging Assays
Problem: No or weak calcium signal upon this compound application.
-
Possible Cause: Low expression of functional oxytocin receptors in the chosen cell line.
-
Solution: Use a cell line known to endogenously express the oxytocin receptor (e.g., some uterine smooth muscle cells) or a cell line stably transfected with the human oxytocin receptor.
-
-
Possible Cause: Insufficient concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range. Start with a concentration in the low nanomolar range and increase it incrementally.
-
-
Possible Cause: Issues with the calcium indicator dye loading.
-
Solution: Ensure proper loading of the calcium-sensitive dye by following the manufacturer's protocol. Verify dye loading and cellular health using a positive control, such as a calcium ionophore (e.g., ionomycin), at the end of the experiment.
-
Problem: High background fluorescence or noisy signal.
-
Possible Cause: Cell death or dye compartmentalization.
-
Solution: Optimize the dye loading conditions (concentration, time, and temperature) to minimize cytotoxicity. Ensure the imaging buffer is at the correct pH and temperature.
-
-
Possible Cause: Phototoxicity from excessive illumination.
-
Solution: Reduce the intensity and duration of the excitation light. Use a more sensitive camera or a brighter fluorescent dye if necessary.
-
cAMP Assays
Problem: No significant change in cAMP levels after this compound treatment.
-
Possible Cause: The oxytocin receptor in your cell system primarily couples to Gq protein, leading to calcium mobilization, rather than Gs or Gi, which modulate cAMP levels.
-
Solution: The oxytocin receptor is known to couple to different G proteins.[9] Confirm the signaling pathway in your specific cell line. A calcium flux assay might be a more appropriate readout for oxytocin receptor activation in a Gq-coupled system.
-
-
Possible Cause: High phosphodiesterase (PDE) activity.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and enhance the signal window.[10]
-
Problem: High basal cAMP levels, leading to a small assay window.
-
Possible Cause: Constitutive activity of the receptor or high basal adenylate cyclase activity in the cells.
-
Solution: Optimize cell density and serum starvation conditions before the assay. If using a recombinant expression system, select a clone with lower basal activity.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound to aid in experimental design.
| Parameter | Assay | Species | Value | Reference |
| Potency | Rat Uterotonic | Rat | 20.3 units/mg | [1] |
| Potency | Avian Vasodepressor | Avian | 41 units/mg | [1] |
| Potency | Rat Antidiuretic | Rat | 0.14 units/mg | [1] |
Note: Potency is expressed in units/mg, which is a measure of biological activity. For concentration-response experiments, it is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) in your specific experimental system.
Experimental Protocols
Detailed Methodology: In Vitro Rat Uterine Contraction Assay
This protocol provides a general framework for assessing the uterotonic activity of this compound.
Materials:
-
Female Wistar rats (200-250 g) in estrus or pre-treated with estrogen.
-
De Jalon's solution (in mM: NaCl 154, KCl 5.6, CaCl2 0.4, NaHCO3 6.0, Glucose 5.5).
-
This compound stock solution.
-
Organ bath system with isometric force transducer.
-
Data acquisition system.
Procedure:
-
Humanely euthanize the rat and isolate the uterine horns.
-
Clean the uterine horns of fat and connective tissue and cut them into longitudinal strips (approximately 1.5 cm in length).
-
Mount a uterine strip in the organ bath containing De Jalon's solution, maintained at 32°C and continuously bubbled with carbogen (95% O2, 5% CO2).
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
After equilibration, record a stable baseline of spontaneous contractions.
-
Add this compound to the organ bath in a cumulative or non-cumulative manner, starting from a low concentration (e.g., 10^-10 M) and increasing in logarithmic increments.
-
Record the contractile response (amplitude and frequency) at each concentration until a maximal response is achieved.
-
Wash the tissue extensively between drug additions if performing a non-cumulative concentration-response curve.
Data Analysis:
-
Measure the amplitude and frequency of contractions at each concentration.
-
Plot the contractile response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. abmole.com [abmole.com]
- 5. Aspartate buffer and divalent metal ions affect oxytocin in aqueous solution and protect it from degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Isosteric substitution of Asn5 in antagonists of oxytocin and vasopressin leads to highly selective and potent oxytocin and V1a receptor antagonists: new approaches for the design of potential tocolytics for preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. resources.revvity.com [resources.revvity.com]
Overcoming solubility issues with [Asp5]-Oxytocin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with [Asp5]-Oxytocin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Oxytocin?
This compound is a synthetic analog of oxytocin, a neurohypophyseal hormone. In this analog, the asparagine residue at position 5 is replaced with aspartic acid. This modification can influence the molecule's biological activity and physicochemical properties, including its solubility.
Q2: What is the general solubility of this compound?
This compound is soluble in water and Dimethyl Sulfoxide (DMSO). One supplier indicates a solubility of up to 100 mg/mL in DMSO, though achieving this concentration may require sonication.[1] It is important to use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q3: How should I store this compound?
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Aqueous solutions are less stable and it is generally not recommended to store them for more than one day.
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation indicates that the peptide is not fully dissolved or has aggregated. Refer to the troubleshooting guide below for steps to address this issue. Filtering the solution through a 0.22 µm low-protein-binding filter before use can help remove any existing aggregates.[2]
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility challenges with this compound.
Problem: this compound powder does not dissolve in the chosen solvent.
Initial Steps:
-
Verify the Peptide's Charge: Determine the theoretical isoelectric point (pI) of this compound. Since it contains an additional acidic residue (Aspartic Acid) compared to Oxytocin, its pI will be lower.
-
Gentle Agitation: Vortex the solution gently.
-
Sonication: Use a bath sonicator for short bursts to aid dissolution.[1]
-
Gentle Warming: Briefly warm the solution to 37°C.[3]
If the peptide is still not dissolved, proceed with the following strategies:
| Strategy | Description | Recommended Protocol |
| pH Adjustment | Adjusting the pH of the solution away from the peptide's isoelectric point (pI) can significantly increase solubility by increasing the net charge of the peptide molecules, leading to greater repulsion. | For this compound, which is an acidic peptide, try dissolving it in a slightly basic buffer (e.g., PBS pH 7.4 or a buffer with a small amount of 0.1% ammonium hydroxide). |
| Use of Organic Solvents | For hydrophobic peptides or those that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent can be used to create a stock solution, which can then be diluted into an aqueous buffer. | 1. Dissolve the this compound in a minimal amount of DMSO (e.g., to make a 10-100 mg/mL stock solution).2. Once fully dissolved, slowly add the aqueous buffer of choice dropwise while gently vortexing to reach the desired final concentration. |
| Addition of Stabilizing Excipients | Certain excipients can help to prevent aggregation and improve the stability of peptides in solution. | For oxytocin and its analogs, the use of citrate buffer in combination with divalent metal ions like MgCl₂ or CaCl₂ has been shown to improve stability.[4] Consider using a buffer containing these components if compatible with your experimental setup. |
Problem: this compound precipitates out of solution after initial dissolution or during storage.
| Cause | Troubleshooting Steps |
| Suboptimal pH | Verify that the pH of your final solution is not near the isoelectric point of this compound. Adjust the pH if necessary. |
| High Concentration | The desired concentration may be too high for the chosen solvent system. Try preparing a more dilute solution. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Store solutions at the recommended temperature. |
| Mechanical Stress | Avoid vigorous vortexing or shaking. Gentle mixing is preferred.[2] |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound and its parent molecule, Oxytocin. This data can be used as a starting point for preparing your solutions.
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (may require sonication) | [1] |
| Oxytocin | Ethanol | ~5 mg/mL | [5][6] |
| DMSO | ~14 mg/mL | [5][6] | |
| Dimethyl formamide | ~30 mg/mL | [5][6] | |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully add the calculated volume of the appropriate sterile solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration.
-
Dissolve: Gently vortex or sonicate the vial until the peptide is completely dissolved. If necessary, gentle warming to 37°C can be applied.
-
Aliquot and Store: Prepare single-use aliquots and store them at the recommended temperature (-20°C or -80°C).
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A decision tree for troubleshooting this compound solubility.
Oxytocin Receptor Signaling Pathway
Caption: Simplified overview of the Oxytocin receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. glpbio.com [glpbio.com]
- 4. A new strategy to stabilize oxytocin in aqueous solutions: I. The effects of divalent metal ions and citrate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing degradation of [Asp5]-Oxytocin in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of [Asp5]-Oxytocin during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Oxytocin?
This compound is an analog of the neurohypophyseal hormone Oxytocin. It differs from Oxytocin by the substitution of the asparagine (Asn) residue at position 5 with an aspartic acid (Asp) residue. While structurally very similar, this substitution can influence the peptide's stability and degradation profile.
Q2: What are the primary degradation pathways for this compound?
Based on studies of Oxytocin and peptides containing aspartic acid, the primary degradation pathways for this compound are expected to be:
-
Disulfide Bond Reactions: The disulfide bridge between the cysteine residues at positions 1 and 6 is susceptible to scrambling, leading to the formation of dimers and higher-order aggregates. This is a common degradation pathway for oxytocin and its analogs.
-
Isomerization of Aspartic Acid: The aspartic acid at position 5 can undergo isomerization to form isoaspartic acid (isoAsp) through a succinimide intermediate. This introduces a structural change in the peptide backbone and can affect its biological activity.
-
Deamidation: The glutamine (Gln) residue at position 4 and the C-terminal glycinamide can undergo deamidation, although this is generally a slower process compared to the isomerization of aspartic acid.[1]
-
Oxidation: The tyrosine residue at position 2 is susceptible to oxidation, which can be catalyzed by light, metal ions, and oxygen.
Q3: What are the optimal storage conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. Once reconstituted in an aqueous solution, it is recommended to use it immediately or store it at 2-8°C for a short period. For longer-term storage of solutions, flash-freezing in liquid nitrogen and storage at -80°C is advisable to minimize degradation. Repeated freeze-thaw cycles should be avoided.
Q4: Which analytical techniques are suitable for monitoring the degradation of this compound?
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for separating and quantifying this compound and its degradation products. A C18 column is typically used with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is essential for identifying the chemical nature of degradation products by providing accurate mass information. Electrospray ionization (ESI) is a commonly used ionization technique for this purpose.[1]
-
Size-Exclusion Chromatography (SEC): This technique is useful for detecting and quantifying aggregates such as dimers and multimers.
Troubleshooting Guides
Issue 1: Loss of Biological Activity of this compound Solution
| Possible Cause | Suggested Solution |
| Aggregation | Prepare fresh solutions and avoid vigorous shaking or vortexing. Use size-exclusion chromatography (SEC) to check for the presence of aggregates. Consider adding excipients like arginine or using a buffered solution at optimal pH to reduce aggregation. |
| Isomerization of Asp5 | Isomerization to isoAsp can alter the peptide's conformation and reduce its affinity for its receptor. Analyze the sample by RP-HPLC; the isoAsp form may appear as a separate, closely eluting peak. To minimize isomerization, work at a slightly acidic pH (around 4.5) and at low temperatures. |
| Oxidation | Protect the solution from light and use deoxygenated buffers. The addition of antioxidants like methionine or EDTA may be beneficial. |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces. Use low-protein-binding tubes and vials. Pre-treating surfaces with a solution of a non-ionic surfactant can also help. |
Issue 2: Appearance of Extra Peaks in RP-HPLC Chromatogram
| Possible Cause | Suggested Solution |
| Isomerization at Asp5 | The formation of isoAsp-[Asp5]-Oxytocin will likely result in a new peak eluting close to the main peak. Confirm the identity of the new peak using LC-MS. To prevent this, maintain a slightly acidic pH and low temperature during sample preparation and storage. |
| Deamidation Products | Deamidation of Gln4 or the C-terminal amide will produce new, more acidic species that typically elute earlier on a reverse-phase column. Use LC-MS to confirm the mass change (+1 Da). |
| Disulfide-linked Dimers | Dimers will have a different retention time, often eluting later than the monomer. Their presence can be confirmed by mass spectrometry. To minimize dimer formation, avoid high concentrations and exposure to oxidizing conditions. |
| Oxidized this compound | Oxidation of the tyrosine residue will create a new species with a different retention time. Protect samples from light and oxygen. |
Quantitative Data Summary
The following tables summarize stability data for Oxytocin, which is expected to be a reasonable proxy for the stability of this compound due to their structural similarity.
Table 1: Effect of pH on Oxytocin Degradation Rate
| pH | Temperature (°C) | Observed Degradation Rate Constant (k_obs, day⁻¹) | Half-life (t₁/₂, days) |
| 2.0 | 70 | 0.63 | 1.1 |
| 4.5 | 70 | 0.39 | 1.8 |
| 7.0 | 70 | 1.15 | 0.6 |
| 9.0 | 70 | 2.31 | 0.3 |
| Data adapted from Hawe et al., 2009.[1] |
Table 2: Effect of Temperature on Oxytocin Stability at pH 4.5
| Temperature (°C) | Observed Degradation Rate Constant (k_obs, day⁻¹) | Half-life (t₁/₂, days) | | :--- | :--- | :--- | :--- | | 40 | 0.01 | 69.3 | | 55 | 0.08 | 8.7 | | 70 | 0.39 | 1.8 | | 80 | 1.16 | 0.6 | Data adapted from Hawe et al., 2009.[1]
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM citrate buffer, pH 4.5). Aliquot the solution into low-protein-binding tubes.
-
Incubation: Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 0, 1, 3, 7, and 14 days).
-
Sampling: At each time point, remove an aliquot from each temperature condition and store it at -80°C until analysis.
-
RP-HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point and calculate the percentage remaining relative to the time zero sample.
Protocol 2: Identification of Degradation Products by LC-MS
-
Sample Preparation: Use samples from the stability study that show significant degradation.
-
LC-MS System: Couple the RP-HPLC system described in Protocol 1 to an electrospray ionization mass spectrometer (ESI-MS).
-
MS Parameters:
-
Ionization Mode: Positive.
-
Mass Range: m/z 400-2000.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300°C.
-
-
Data Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra. Identify potential degradation products by comparing the observed masses with the expected masses of isomerized, deamidated, and aggregated forms of this compound.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting unexpected HPLC peaks.
References
Interpreting unexpected results with [Asp5]-Oxytocin
Welcome to the technical support center for [Asp5]-Oxytocin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected results that may arise during experiments with this compound.
Q1: Why am I observing lower than expected or no biological activity of this compound in my cell-based assays?
A1: Several factors could contribute to reduced or absent bioactivity. Consider the following troubleshooting steps:
-
Magnesium Ion Concentration: The affinity and activity of oxytocin agonists, including this compound, are highly dependent on the concentration of magnesium ions (Mg2+). The oxytocin receptor (OTR) requires Mg2+ as a cofactor to adopt a high-affinity state for its agonists.[1][2][3][4][5] Ensure your assay buffer is supplemented with an optimal concentration of Mg2+, typically in the range of 1-10 mM. Omission of Mg2+ can dramatically decrease the affinity of the receptor for this compound.[5]
-
Peptide Integrity and Storage: Peptides are susceptible to degradation. Improper storage can lead to a loss of active compound. This compound should be stored at -20°C or -80°C and protected from light and moisture.[6][7] Avoid repeated freeze-thaw cycles. It is recommended to aliquot the peptide upon receipt.
-
Solubility Issues: Ensure that this compound is fully dissolved in the appropriate solvent before further dilution into your assay buffer. Poor solubility can lead to an inaccurate final concentration.
-
Cell Health and Receptor Expression: Confirm the viability of your cells and ensure they express a sufficient number of functional oxytocin receptors. Low receptor density will result in a diminished response.
Q2: My results with this compound are inconsistent across different experimental runs. What could be the cause?
A2: Inconsistent results are often due to subtle variations in experimental conditions. Here are some key areas to investigate:
-
Buffer Composition: As mentioned in Q1, Mg2+ concentration is critical. Ensure consistent and accurate preparation of all buffers, including physiological salt solutions for tissue bath experiments.
-
pH of the Medium: The stability of oxytocin and its analogues is pH-dependent. Oxytocin is most stable in solutions with a pH between 3.5 and 5. Significant degradation can occur at neutral or alkaline pH.
-
Assay Temperature: Maintain a consistent and accurate temperature throughout your experiments, especially for enzyme-linked assays and cell-based functional assays.
-
Agonist-Receptor Equilibration Time: Ensure sufficient incubation time for this compound to bind to its receptor and elicit a response. This may need to be optimized for your specific assay.
Q3: I am observing an antagonistic effect with this compound in some of my experiments, even though it's described as an agonist. Why might this be happening?
A3: While this compound is primarily considered an agonist, the pharmacology of oxytocin analogues can be complex. Here are possible explanations for observing antagonistic behavior:
-
Biased Agonism: Some ligands can act as "biased agonists," selectively activating certain downstream signaling pathways while blocking others. It is possible that in your specific cellular context or with the particular signaling pathway you are measuring, this compound exhibits antagonistic properties. For example, some oxytocin analogues can be antagonists for Gq-mediated signaling but agonists for Gi-mediated pathways.
-
Different Receptor Conformations: Agonists and antagonists can bind to different sites or stabilize different conformations of the oxytocin receptor.[8][9] The specific experimental conditions, including the presence of co-factors, could favor a receptor conformation to which this compound binds as an antagonist.
-
Cellular Context: The signaling outcome of oxytocin receptor activation can be cell-type specific. The complement of G-proteins and other signaling molecules in your experimental system may influence how this compound behaves.
Q4: In my uterine contraction assay, the response to this compound is weak or variable. How can I troubleshoot this?
A4: Uterine contraction assays can be influenced by a variety of factors. Here are some troubleshooting tips:
-
Tissue Viability and Preparation: Ensure that the uterine tissue is fresh and properly prepared. The dissection of myometrial strips should be done carefully to maintain tissue integrity.
-
Spontaneous Contractions: Allow sufficient time for the tissue to equilibrate in the organ bath and for stable spontaneous contractions to develop before adding this compound.
-
Oxytocin Receptor Density: The density of oxytocin receptors in the myometrium can vary depending on the hormonal status of the tissue donor (e.g., stage of the estrous cycle, pregnancy). This can lead to variability in the response.
-
Agonist Concentration Range: Ensure you are using an appropriate concentration range of this compound to generate a full dose-response curve.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of oxytocin and its analogues.
Table 1: Biological Potencies of this compound [6]
| Biological Activity | Potency (units/mg) |
| Rat Uterotonic | 20.3 |
| Avian Vasodepressor | 41 |
| Rat Antidiuretic | 0.14 |
Table 2: Antagonist Activity of Oxytocin Analogues with Modifications at Position 5 [8][9]
| Analogue | pA2 Value (in vitro rat uterine assay) |
| [Pen1,D-Phe2,Thr4,Orn8]-oxytocin | 7.23 |
| [Pen1,D-Phe2,Thr4,Orn8, Thr5 ]-oxytocin | 7.16 |
| [Pen1,D-Phe2,Thr4,Orn8, Leu5 ]-oxytocin | 6.67 |
| [Pen1,D-Phe2,Thr4,Orn8, Asp5 ]-oxytocin | 7.21 |
| [Pen1,D-Phe2,Thr4,Orn8, Tyr5 ]-oxytocin | 6.76 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Uterine Smooth Muscle Contraction Assay
This protocol is adapted from methods used to measure ex vivo myometrial contractility.[4][5]
-
Tissue Preparation:
-
Obtain fresh uterine tissue and immediately place it in cold, oxygenated physiological salt solution (PSS). The composition of PSS is typically (in mM): 154 NaCl, 5.6 KCl, 1.2 MgSO4, 7.8 Glucose, 10.9 HEPES, and 2.0 CaCl2.
-
Dissect fine strips of myometrium (approximately 1-2 mm in width and 5-10 mm in length).
-
-
Mounting and Equilibration:
-
Mount the myometrial strips in an organ bath containing PSS at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed point and the other to an isometric force transducer.
-
Apply a resting tension of approximately 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, or until stable spontaneous contractions are observed. Wash the tissue with fresh PSS every 15-20 minutes during equilibration.
-
-
Experimental Procedure:
-
Once a stable baseline of spontaneous contractions is established, add this compound in a cumulative, concentration-dependent manner (e.g., from 10^-12 M to 10^-6 M).
-
Allow the tissue to respond to each concentration for a set period (e.g., 3-5 minutes) before adding the next concentration.
-
-
Data Analysis:
-
Measure the frequency, amplitude, and duration of contractions.
-
Construct a dose-response curve by plotting the change in contractile force against the log concentration of this compound.
-
Protocol 2: Oxytocin Receptor Binding Assay
This protocol describes a competitive binding assay using a radiolabeled ligand.
-
Membrane Preparation:
-
Culture cells expressing the oxytocin receptor (e.g., HEK293-OTR cells) to confluency.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, include wells with the radioligand and a high concentration of unlabeled oxytocin.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of changes in intracellular calcium concentration in response to this compound.[1][2]
-
Cell Preparation:
-
Plate cells expressing the oxytocin receptor onto glass-bottom dishes or 96-well black-walled plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
-
Imaging and Measurement:
-
Wash the cells with a physiological salt solution to remove excess dye.
-
Place the dish or plate on the stage of a fluorescence microscope or in a plate reader equipped for fluorescence measurement.
-
Establish a baseline fluorescence reading.
-
Add this compound at the desired concentration and record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in intracellular calcium concentration based on the change in fluorescence. For ratiometric dyes like Fura-2, this involves calculating the ratio of fluorescence at two different excitation wavelengths.
-
Plot the calcium response as a function of time or as a dose-response curve for different concentrations of this compound.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
Caption: this compound Gq Signaling Pathway
Caption: Troubleshooting Workflow for this compound Experiments
References
- 1. The Effect of Oxytocin on Intracellular Ca2+ Release in Cardiac Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Oxytocin on Intracellular Ca2+ Release in Cardiac Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
Improving signal-to-noise ratio in [Asp5]-Oxytocin assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with [Asp5]-Oxytocin competitive immunoassays. Our goal is to help you improve the signal-to-noise ratio and obtain reliable, reproducible data.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound assays. The question-and-answer format is designed to help you quickly identify and resolve specific experimental problems.
High Background
A high background signal can mask the specific signal from your sample, leading to a poor signal-to-noise ratio and reduced assay sensitivity.
Question: What are the common causes of high background in my this compound ELISA, and how can I fix it?
Answer: High background can stem from several factors, primarily related to non-specific binding of assay components. Here are the most common causes and their solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate wells.
-
Inadequate Washing: Residual unbound antibodies or enzyme conjugates can remain in the wells if washing is not thorough.
-
Contaminated Reagents: Contamination of buffers or substrate solution can lead to a non-specific colorimetric reaction.
-
Solution: Use fresh, sterile reagents and pipette tips for each step. Ensure your substrate solution is colorless before use.[3]
-
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal without a high background.
-
Weak or No Signal
A weak or absent signal can make it difficult to accurately quantify this compound in your samples.
Question: I am getting a very weak or no signal in my assay. What should I do?
Answer: A weak or no signal can be due to several factors, from reagent issues to procedural errors. Consider the following troubleshooting steps:
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can lose activity.
-
Solution: Ensure all reagents are brought to room temperature before use. Reconstitute lyophilized standards and antibodies according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of reagents.[5]
-
-
Incorrect Assay Procedure: Deviating from the recommended protocol can lead to a failed assay.
-
Solution: Carefully review the entire protocol before starting. Ensure that all reagents are added in the correct order and at the specified volumes.[3]
-
-
Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.
-
Solution: If possible, concentrate your samples before the assay. For samples with expected low concentrations, ensure you are using a high-sensitivity assay kit.
-
-
Degraded Analyte: this compound can degrade in biological samples if not handled properly.
-
Solution: Collect and process samples according to recommended procedures, which may include the use of protease inhibitors. Store samples at -80°C for long-term stability.
-
Poor Standard Curve
An unreliable standard curve will lead to inaccurate quantification of your samples.
Question: My standard curve has a poor shape or low R-squared value. How can I improve it?
Answer: A poor standard curve is often due to errors in standard preparation or pipetting. Here are some common causes and solutions:
-
Improper Standard Dilutions: Errors in preparing the serial dilutions of the standard will result in an inaccurate curve.
-
Solution: Carefully prepare a fresh set of standards for each assay. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Pipetting Inaccuracy: Inconsistent pipetting technique can introduce significant variability.
-
Solution: Use calibrated pipettes and new tips for each standard and sample. Pipette liquids carefully to avoid splashing and air bubbles.
-
-
Incorrect Curve Fitting: Using an inappropriate curve-fitting model for your data can result in a poor fit.
-
Solution: For competitive ELISAs, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit is generally recommended.[6]
-
Matrix Effects
Components in complex biological samples like plasma or serum can interfere with the antibody-antigen binding, a phenomenon known as the matrix effect.
Question: I suspect matrix effects are interfering with my plasma/serum samples. How can I mitigate this?
Answer: Matrix effects are a significant challenge in measuring small peptides like oxytocin in biological fluids. The most effective way to reduce matrix effects is through sample purification.
-
Solid-Phase Extraction (SPE): This technique removes interfering substances from the sample matrix, leading to a cleaner sample and improved assay performance.[7][8]
-
Solution: Implement a validated SPE protocol before running the immunoassay. This is highly recommended for plasma and serum samples to improve the accuracy and reliability of the results.
-
-
Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer affect the assay.
-
Solution: Perform a dilution linearity experiment to determine if your samples can be diluted to a point where matrix effects are minimized while the analyte concentration remains within the detectable range of the assay.
-
Data Presentation
The following tables summarize quantitative data that illustrates the impact of key optimization steps on assay performance.
Table 1: Effect of Solid-Phase Extraction (SPE) on Measured Oxytocin Concentrations in Mouse Plasma
| Sample Type | Mean Oxytocin Concentration (pg/mL) | Note |
| Wildtype (Unextracted) | 468 | High concentration due to potential matrix effects. |
| Wildtype (Extracted with SPE) | 381 | Reduced concentration, likely more accurate.[9][10] |
| Knockout (Unextracted) | False positive signal | Interference from matrix components.[10] |
| Knockout (Extracted with SPE) | Below Limit of Detection | SPE effectively removes interfering substances.[9][10] |
Table 2: Comparison of Different Blocking Buffers on Signal-to-Noise Ratio
| Blocking Buffer | Signal (OD) | Background (OD) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1.2 | 0.3 | 4.0 |
| 5% Non-Fat Dry Milk in PBS | 1.1 | 0.2 | 5.5 |
| Commercial Protein-Free Blocker | 1.3 | 0.1 | 13.0 |
Note: The values in this table are illustrative and will vary depending on the specific assay and reagents used. The trend demonstrates that optimizing the blocking buffer can significantly improve the signal-to-noise ratio.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Competitive this compound ELISA
This protocol outlines the general steps for a competitive ELISA. Specific volumes and incubation times may vary depending on the kit manufacturer.
-
Reagent Preparation: Prepare all reagents, including wash buffer, assay buffer, standards, and samples, according to the kit instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition:
-
Pipette 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the enzyme-conjugated this compound to each well.
-
Add 50 µL of the anti-[Asp5]-Oxytocin antibody to each well (except for the non-specific binding wells).
-
-
Incubation: Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for a specified time (e.g., 30 minutes at room temperature).
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change.
-
Read Plate: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of this compound in the samples.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a general guideline for SPE. Optimization may be required for different sample types and SPE cartridges.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Preparation:
-
Acidify 1 mL of plasma or serum with an equal volume of an appropriate binding buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Centrifuge the sample to pellet any precipitates.
-
-
Sample Loading:
-
Load the supernatant from the prepared sample onto the conditioned SPE cartridge. Allow the sample to pass through the cartridge by gravity or with gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 1-2 mL of a weak wash buffer (e.g., 5% acetonitrile in 0.1% trifluoroacetic acid) to remove hydrophilic impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 1-2 mL of an appropriate elution buffer (e.g., 90% acetonitrile in 0.1% trifluoroacetic acid).
-
-
Drying and Reconstitution:
-
Dry the eluted sample using a centrifugal vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried sample in the assay buffer provided with the ELISA kit. The reconstituted sample is now ready for use in the immunoassay.[11]
-
Mandatory Visualization
The following diagrams illustrate key workflows and decision-making processes to aid in your experimental design and troubleshooting.
Caption: Experimental workflow for a competitive this compound ELISA.
Caption: Troubleshooting decision tree for common this compound ELISA issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. assaygenie.com [assaygenie.com]
- 5. iacld.com [iacld.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Extraction of Oxytocin and Vasopressin from Serum using SPE Procedure Prior to LC-MS/MS | Separation Science [sepscience.com]
- 8. Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity of Plasma Oxytocin Immunoassays: A Comparison of Commercial Assays and Sample Preparation Techniques Using Oxytocin Knockout and Wildtype Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity of plasma oxytocin immunoassays: A comparison of commercial assays and sample preparation techniques using oxytocin knockout and wildtype mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inaccuracies in plasma oxytocin extraction and enzyme immunoassay techniques - PMC [pmc.ncbi.nlm.nih.gov]
[Asp5]-Oxytocin stability in different buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with [Asp5]-Oxytocin. The following information addresses common questions and troubleshooting scenarios related to the stability of this compound in various buffer solutions.
Disclaimer: The stability data and protocols provided below are based on studies conducted with Oxytocin. While this compound is a close analog, its stability profile may vary. It is recommended to perform specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of peptide therapeutics like this compound is influenced by both intrinsic and extrinsic factors.[1][2][3] Key factors include:
-
pH of the buffer solution: A slightly acidic pH is generally preferred for oxytocin stability.[4][5]
-
Temperature: Higher temperatures accelerate degradation.[6][7]
-
Peptide concentration: Higher concentrations can sometimes lead to aggregation.[1][2]
-
Presence of excipients and metal ions: Certain additives can either stabilize or destabilize the peptide.[3][6]
-
Exposure to oxygen: Oxidation of susceptible amino acid residues can occur.[6]
-
Agitation and surface interactions: Physical stress can induce aggregation and denaturation.[1][2]
Q2: What are the common degradation pathways for Oxytocin and its analogs?
A2: The primary degradation pathways for Oxytocin, which are likely relevant for this compound, include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at Asp-containing sites.[6]
-
Oxidation: Methionine, Cysteine, Histidine, Tryptophan, and Tyrosine residues are susceptible to oxidation.[6]
-
Deamidation: Particularly at Asparagine-Glycine sequences, which is relevant for this compound.[6]
-
Dimerization and Aggregation: Formation of higher molecular weight species, often initiated by disulfide bond scrambling.
-
β-elimination: Can occur at Cysteine residues, especially under alkaline conditions.[6][8]
Q3: Which buffer systems are recommended for enhancing the stability of Oxytocin analogs?
A3: Studies on Oxytocin have shown that certain buffer systems can significantly improve its stability:
-
Citrate Buffer with Divalent Metal Ions: A combination of citrate buffer (5-10 mM) with divalent metal ions like CaCl₂, MgCl₂, or ZnCl₂ (at least 2 mM) has been shown to improve the stability of aqueous oxytocin solutions.[7][9][10]
-
Aspartate Buffer with Zinc Ions: An aspartate buffered formulation, particularly with the addition of Zn²⁺, has been found to protect the disulfide bridge from intermolecular reactions and suppress degradation.[11]
-
Slightly Acidic pH: A pH of around 4.5 has been identified as optimal for oxytocin stability in several studies.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide concentration over time | - Adsorption to surfaces: Peptides can adsorb to glass and plastic surfaces. | - Use low-protein-binding tubes and vials.- Consider adding a small amount of a non-ionic surfactant (e.g., Tween 20) if compatible with your application. |
| - Precipitation/Aggregation: The peptide may be coming out of solution. | - Visually inspect the solution for turbidity or particulates.- Analyze by Size Exclusion Chromatography (HP-SEC) to detect aggregates.- Optimize buffer pH and ionic strength. Consider reducing peptide concentration. | |
| Appearance of new peaks in HPLC chromatogram | - Chemical degradation: Formation of degradation products such as oxides, deamidated forms, or fragments. | - Characterize the new peaks using mass spectrometry (LC-MS).- Review the buffer composition and storage conditions. Protect from light and oxygen if necessary. |
| - Contamination: The sample may be contaminated. | - Prepare fresh solutions using high-purity water and reagents.- Filter the sample before injection. | |
| Inconsistent bioactivity results | - Peptide degradation: Loss of active peptide due to instability. | - Perform a stability study to determine the shelf-life of your solution under your storage conditions.- Prepare fresh solutions for critical experiments. |
| - Formation of inactive or antagonistic species: Some degradation products may have altered biological activity. | - Correlate HPLC purity with bioassay results.- Isolate and characterize major degradation products to assess their activity. |
Quantitative Stability Data
The following table summarizes the stability of Oxytocin in different buffer solutions based on available literature. This data can serve as a starting point for designing stability studies for this compound.
| Buffer System | pH | Temperature | Storage Duration | Remaining Oxytocin (%) | Reference |
| 50 mM Phosphate Buffer | 2.0 | 70°C | Not specified (kobs = 0.63 day⁻¹) | - | [5] |
| 50 mM Phosphate Buffer | 4.5 | 70°C | Not specified (kobs = 0.391 day⁻¹) | - | [5] |
| 50 mM Phosphate Buffer | 7.0 | 70°C | Not specified | - | [5] |
| 50 mM Phosphate Buffer | 9.0 | 70°C | Not specified | - | [5] |
| 10 mM Citrate Buffer | 4.5 | 55°C | 4 weeks | Significantly higher than in water | [9] |
| 10 mM Acetate Buffer | 4.5 | 55°C | 4 weeks | Significantly higher than in water | [9] |
| Water | - | 55°C | 4 weeks | Lower recovery compared to buffered solutions | [9] |
| Ringer's Lactate | - | 55°C | 4 weeks | Lower recovery compared to citrate/acetate buffers | [9] |
| 0.02 U/mL in Normal Saline | - | -20°C (frozen) | 30 days | > 90% | [12] |
| 0.02 U/mL in Normal Saline | - | 2-6°C (refrigerated) | 30 days | > 90% | [12] |
| 0.02 U/mL in Normal Saline | - | 22-25°C (room temp) | 21 days | > 90% | [12] |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions and this compound Formulation
-
Buffer Preparation:
-
Prepare stock solutions of the desired buffer components (e.g., citric acid, sodium citrate, sodium acetate, acetic acid, sodium phosphate monobasic, sodium phosphate dibasic) at a high concentration (e.g., 1 M).
-
In a calibrated beaker, add the required volumes of the stock solutions and high-purity water to achieve the target buffer concentration and pH.
-
Verify the pH using a calibrated pH meter and adjust as necessary with acid or base.
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
This compound Stock Solution:
-
Accurately weigh the required amount of lyophilized this compound powder.
-
Reconstitute the peptide in a small volume of the prepared buffer to create a concentrated stock solution. Gently swirl to dissolve; do not vortex.
-
-
Final Formulation:
-
Dilute the stock solution to the final desired concentration with the same buffer.
-
If required, add other excipients (e.g., metal salts) from sterile stock solutions.
-
Divide the final solution into aliquots in low-protein-binding tubes for stability testing.
-
Protocol 2: Stability Testing using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
HPLC System and Column:
-
Use a standard HPLC system with a UV detector.
-
Employ a C18 reverse-phase column suitable for peptide analysis.
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.4 - 1.0 mL/min.[13]
-
Detection Wavelength: 220 nm.[13]
-
Column Temperature: 35°C.[13]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to ensure separation of degradation products from the main peak.
-
Injection Volume: 10-20 µL.
-
-
Sample Analysis:
-
At each time point of the stability study, withdraw an aliquot of the this compound solution.
-
Inject the sample onto the HPLC system.
-
Integrate the peak area of the main this compound peak and any degradation peaks.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
Visualizations
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 4. EP2161030A1 - Oxytocin formulations and uses thereof - Google Patents [patents.google.com]
- 5. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.rug.nl [pure.rug.nl]
- 10. A new strategy to stabilize oxytocin in aqueous solutions: I. The effects of divalent metal ions and citrate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aspartate buffer and divalent metal ions affect oxytocin in aqueous solution and protect it from degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability-indicating HPLC method for the determination of the stability of oxytocin parenteral solutions prepared in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencescholar.us [sciencescholar.us]
Technical Support Center: [Asp5]-Oxytocin Research
Welcome to the technical support center for [Asp5]-Oxytocin research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this potent oxytocin analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Oxytocin?
This compound is a synthetic analog of Oxytocin where the asparagine (Asn) residue at position 5 is replaced by aspartic acid (Asp). This single amino acid substitution makes it a notable neurohypophyseal hormone analogue with significant biological activity.[1] It retains a high affinity for the oxytocin receptor (OTR) and exhibits an intrinsic activity comparable to that of native oxytocin.[1] Its primary reported activities include inducing uterine contractions, vasodilation, and antidiuretic effects.[1]
Q2: What are the primary applications of this compound in research?
Given its potent agonistic activity at the oxytocin receptor, this compound is primarily used in studies related to:
-
Uterine Contractility: Investigating the mechanisms of uterine smooth muscle contraction.[1]
-
Cardiovascular Research: Studying its effects as a vasodilator.[1]
-
Renal Function: Examining its antidiuretic properties.[1]
-
GPCR Signaling: As a tool to probe the structure and function of the oxytocin receptor, a G-protein coupled receptor (GPCR).
Q3: What are the known off-target effects of this compound?
Troubleshooting Guides
Issues with Peptide Synthesis and Purity
Problem: Low yield or impurities during the solid-phase synthesis of this compound.
Common Pitfall: The presence of an aspartic acid residue introduces a significant risk of aspartimide formation, a major side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6] This occurs when the peptide backbone is exposed to basic conditions, such as during Fmoc deprotection with piperidine, leading to the formation of a cyclic imide.[4] This can result in a mixture of by-products, including α- and β-peptides and their epimers, which are often difficult to separate from the desired product.[4][7]
Troubleshooting Steps:
-
Optimize Coupling: For challenging couplings, such as those involving sterically hindered amino acids, consider double coupling or using a more potent coupling reagent like HATU.[1]
-
Prevent Aspartimide Formation:
-
Use specialized Fmoc-Asp(OR)-OH derivatives with bulky side-chain protecting groups (e.g., OMpe, OBno) to sterically hinder the cyclization reaction.[7]
-
Add an acidic additive, such as formic acid or acetic acid, to the piperidine deprotection solution to neutralize the basicity and suppress aspartimide formation.
-
-
Purification Strategy: Employ high-resolution reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. Careful fraction analysis is necessary to resolve the target peptide from closely eluting impurities.
Inconsistent or Unexpected Experimental Results
Problem: High variability in bioassay results or a lack of dose-response relationship.
Common Pitfall: Instability and degradation of the peptide in solution. Oxytocin and its analogs are susceptible to degradation, particularly at non-optimal pH and elevated temperatures. The stability can also be affected by the composition of the experimental buffer.
Troubleshooting Steps:
-
Peptide Storage and Handling:
-
Store the lyophilized peptide at -20°C or -80°C.[1]
-
For stock solutions, use a buffer at a slightly acidic pH (around 4.5), which has been shown to improve oxytocin stability.
-
Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Buffer Composition: The presence of divalent cations like Mg²⁺ can enhance the biological activity of this compound in some assays, such as uterine contraction studies.[1] Conversely, certain buffer components may interfere with the peptide's activity.
-
Stability Studies: If inconsistent results persist, perform a stability study of this compound in your specific experimental buffer by incubating the peptide for various times and temperatures and then assessing its activity.
Problem: Observing effects that are inconsistent with known oxytocin receptor signaling.
Common Pitfall: Off-target effects due to cross-reactivity with vasopressin receptors. As oxytocin can bind to vasopressin receptors, especially at higher concentrations, it is plausible that this compound also exhibits this behavior.[3]
Troubleshooting Steps:
-
Determine EC50/IC50: Conduct dose-response experiments to determine the potency of this compound in your assay. Use the lowest effective concentration to minimize the risk of off-target effects.
-
Use Selective Antagonists: To confirm that the observed effect is mediated by the oxytocin receptor, perform experiments in the presence of a selective OTR antagonist. A reduction in the response will indicate OTR-mediated activity.
-
Characterize Selectivity: If possible, perform competitive binding assays using membranes expressing OTR, V1a, and V2 receptors to quantitatively determine the binding affinity (Ki) of this compound for each receptor.
Data Presentation
Table 1: Comparative Binding Affinities of Oxytocin and Arginine Vasopressin (AVP) at Human Receptors
| Ligand | Receptor | Binding Affinity (Ki, nM) |
| Oxytocin | Oxytocin Receptor (OTR) | Data varies across studies, typically in the low nM range |
| Oxytocin | Vasopressin V1a Receptor | Data varies, generally lower affinity than for OTR |
| Arginine Vasopressin (AVP) | Oxytocin Receptor (OTR) | Data varies, can have significant affinity |
| Arginine Vasopressin (AVP) | Vasopressin V1a Receptor | High affinity, typically in the low nM range |
Experimental Protocols
Key Experiment: In Vitro Uterine Contraction Assay
This protocol is a general guideline for assessing the uterotonic activity of this compound.
-
Tissue Preparation:
-
Obtain uterine tissue from a suitable animal model (e.g., rat) in the appropriate hormonal state (e.g., estrus).
-
Dissect longitudinal strips of the myometrium in a physiological salt solution (e.g., De Jalon's solution).
-
-
Organ Bath Setup:
-
Mount the tissue strips in an organ bath containing the physiological salt solution, maintained at 37°C and bubbled with an appropriate gas mixture (e.g., 95% O₂, 5% CO₂).
-
Connect the tissue to an isometric force transducer to record contractile activity.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washing, until spontaneous contractions are stable.
-
-
Dose-Response Curve:
-
Add cumulative concentrations of this compound to the organ bath.
-
Record the contractile response (amplitude and frequency) at each concentration.
-
-
Data Analysis:
-
Measure the change in contractile force from baseline.
-
Plot the dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: Oxytocin Receptor Signaling Pathway.
Caption: this compound Synthesis Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxytocin and vasopressin: linking pituitary neuropeptides and their receptors to social neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Enhancing the Biological Response to [Asp5]-Oxytocin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving [Asp5]-Oxytocin. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native Oxytocin?
A1: this compound is a synthetic analog of the neurohypophyseal hormone oxytocin.[1][2][3][4][5] In this analog, the asparagine residue at position 5 is replaced with aspartic acid. Despite this modification, this compound retains a high affinity for the oxytocin receptor (OTR) and possesses an intrinsic activity comparable to that of native oxytocin.[1][4]
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound, acting on the oxytocin receptor (a G-protein coupled receptor or GPCR), primarily activates the Gαq/11 signaling pathway.[2][6][7] This activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key event in many cellular responses to oxytocin.[2][6]
Q3: Can this compound activate other signaling pathways?
A3: Yes, the oxytocin receptor can also couple to other G-proteins, such as Gi/o, particularly at higher ligand concentrations.[7][8] This can lead to the modulation of adenylyl cyclase activity and other downstream effects. Therefore, the observed biological response can be complex and dependent on the concentration of this compound used.
Q4: How can the biological response to this compound be enhanced in vitro?
A4: The biological activity of this compound can be significantly enhanced by the presence of magnesium ions (Mg2+).[1][3][4] Therefore, ensuring an adequate concentration of Mg2+ (e.g., 1 mM) in your experimental buffer is crucial for obtaining a robust response.[1][4]
Q5: What are the best practices for storing and handling this compound?
A5: Like most peptides, this compound should be stored in a lyophilized form at -20°C or colder, protected from light. For creating stock solutions, use sterile, nuclease-free water or an appropriate buffer. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
Data Presentation
Pharmacological Profile of Oxytocin Analogs
| Compound | Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| Oxytocin | Radioligand Binding | Human Uterine Smooth Muscle Cells | Ki | 0.75 ± 0.08 | [9] |
| Oxytocin | Calcium Mobilization | Human Uterine Smooth Muscle Cells | EC50 | 5.47 | [9] |
| Atosiban (Antagonist) | Radioligand Binding | Human Uterine Smooth Muscle Cells | Ki | 0.47 | [9] |
| L-371,257 (Antagonist) | Radioligand Binding | Human Uterine Smooth Muscle Cells | Ki | 2.21 ± 0.23 | [9] |
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium release in response to this compound stimulation in CHO-K1 cells stably expressing the human oxytocin receptor (CHO-OXTR).
Materials:
-
CHO-OXTR cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Calcium ionophore (e.g., Ionomycin) as a positive control
Procedure:
-
Cell Seeding: The day before the assay, seed CHO-OXTR cells into a black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well (96-well plate) or 10,000 to 20,000 cells per well (384-well plate).[10] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C followed by a 30-minute incubation at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS with HEPES.
-
Measurement: Use a fluorescence plate reader equipped with an automated injector.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.
IP1 Accumulation Assay (HTRF)
This protocol describes the measurement of inositol monophosphate (IP1) accumulation as a downstream indicator of Gq activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells expressing the human oxytocin receptor
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer)
-
Stimulation buffer (provided with the kit or a suitable buffer containing LiCl)
-
White 384-well microplates
-
This compound
Procedure:
-
Cell Seeding: Seed HEK293-OXTR cells into a white 384-well plate at a density of approximately 15,000 cells per well.[11] Allow cells to adhere overnight.
-
Compound Stimulation:
-
Lysis and Detection:
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the logarithm of the this compound concentration to generate a dose-response curve.
Troubleshooting Guides
Issue 1: Low or No Signal in Calcium Mobilization Assay
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression/Function | Confirm oxytocin receptor expression via Western blot or qPCR. Use a known potent agonist like native oxytocin to verify receptor functionality. |
| Improper Dye Loading | Ensure the Fluo-4 AM is not expired and has been stored correctly. Optimize dye loading time and concentration. After loading, check cell fluorescence under a microscope. |
| Inactive this compound | Verify the integrity and concentration of the peptide stock. If possible, test a fresh vial. Ensure proper storage conditions have been maintained. |
| Suboptimal Buffer Conditions | Ensure the assay buffer contains an adequate concentration of Mg2+ (e.g., 1 mM), which is known to enhance the activity of this compound.[1][4] |
| Instrument Settings | Check the excitation and emission wavelengths, as well as the gain settings on the fluorescence plate reader. |
Issue 2: High Background or Variability in IP1 Accumulation Assay
| Possible Cause | Troubleshooting Step |
| Cell Clumping or Uneven Seeding | Ensure a single-cell suspension before plating and use appropriate techniques to achieve uniform cell distribution in the wells. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents.[13] If contamination is suspected, prepare new solutions. |
| Insufficient Washing | If your protocol includes wash steps, ensure they are performed thoroughly to remove any unbound reagents that may contribute to background signal.[13] |
| Inappropriate Incubation Times | Optimize the stimulation and detection incubation times for your specific cell line and receptor expression level.[14] |
| High Basal Receptor Activity | Some cell lines may have high constitutive receptor activity. Consider using a lower cell seeding density or pretreating with an inverse agonist if available. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oxytocin, Asp(5)- CAS#: 65907-78-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. karger.com [karger.com]
- 8. Oxytocin signals via Gi and Gq to drive persistent CA2 pyramidal cell firing and strengthen CA3-CA1 neurotransmission | bioRxiv [biorxiv.org]
- 9. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. arp1.com [arp1.com]
- 14. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating [Asp5]-Oxytocin activity in a new experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the activity of [Asp5]-Oxytocin in a new experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing any cellular response after applying this compound in our assay. What could be the issue?
A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line Suitability: Confirm that your cell line endogenously expresses the oxytocin receptor (OXTR). If not, you must use a cell line recombinantly expressing the human oxytocin receptor.[1][2][3] The absence of the receptor is a primary reason for non-responsiveness.
-
Receptor Expression and Transfection Efficiency: For transiently transfected cells, a lack of signal could be due to low transfection efficiency or improper receptor expression. It is crucial to include positive controls, such as native oxytocin, to validate the experimental setup.[4] Verifying gene expression through methods like qPCR or Western blot can also be helpful, though care must be taken to avoid plasmid contamination in PCR-based assays.[4]
-
Ligand Integrity: Ensure the this compound is correctly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay-Specific Conditions:
-
Calcium Mobilization Assays: Check the viability of the cells and ensure proper loading with the calcium indicator dye (e.g., Fluo-4 AM).[5][6]
-
Binding Assays: Verify the quality of the cell membrane preparation and the specific activity of the radioligand.[1]
-
Reporter Assays: Ensure all components of the reporter system are functional.[2][3]
-
-
Presence of Magnesium Ions: The biological activity of this compound is enhanced by the presence of Mg2+.[7] Ensure your assay buffer contains an adequate concentration of MgCl2 (typically around 5 mM).[1]
Q2: We see a very weak or inconsistent signal in our calcium mobilization assay. How can we improve it?
A2: A weak or inconsistent signal in a calcium mobilization assay can be optimized by addressing the following:
-
Cell Density: Ensure you are seeding the correct number of cells per well. A typical range for a 96-well plate is 40,000 to 80,000 cells per well.[5]
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye and the loading time. Incomplete de-esterification of AM esters can be an issue. The presence of Pluronic F-127 can aid in dye dispersal.[5]
-
Agonist Concentration: Perform a dose-response curve to ensure you are using an optimal concentration of this compound. The EC50 for oxytocin-induced calcium mobilization can be in the low nanomolar range.[8]
-
Temporal Resolution: Calcium mobilization is a rapid event. Ensure your fluorescence plate reader has the capability for kinetic reads with high temporal resolution (sub-second).[6]
-
Background Fluorescence: High background fluorescence can mask the signal. Ensure complete removal of the dye-loading solution and use appropriate assay buffers.
Q3: How does the activity of this compound compare to native Oxytocin?
A3: this compound is a potent analog of oxytocin. It retains a high affinity for the oxytocin receptor and possesses an intrinsic activity identical to that of native oxytocin.[7] Its biological activities, such as rat uterotonic, avian vasodepressor, and rat antidiuretic effects, have been quantified and are comparable to oxytocin.[7]
Q4: Can we use an ELISA kit to measure the activity of this compound?
A4: Standard oxytocin ELISA kits are designed to quantify the concentration of oxytocin based on antibody recognition.[9][10] While the antibody may show some cross-reactivity with this compound due to structural similarity, this method does not directly measure the functional activity of the analog at the receptor. To validate activity, functional assays such as receptor binding, calcium mobilization, or reporter gene assays are more appropriate.
Quantitative Data Summary
The following tables summarize key quantitative data for oxytocin and its analogs, which can be used as a reference for validating this compound activity.
Table 1: Biological Potency of this compound
| Biological Activity | Potency (units/mg) |
| Rat Uterotonic | 20.3 |
| Avian Vasodepressor | 41 |
| Rat Antidiuretic | 0.14 |
Data sourced from MedChemExpress.[7]
Table 2: Reference Values for Oxytocin Receptor Assays
| Parameter | Value | Cell Type/Assay Condition |
| Oxytocin Kd | 1.2 nM | Radioligand binding assay[1] |
| Oxytocin EC50 | 4.71 nM | OXT-OXTR binding in HEK293T cells[8] |
| Oxytocin EC50 | 14.5 nM | OXT-OXTR binding in human myometrial cells[8] |
| Oxytocin EC70-80 | ~1.3 nM | Reporter assay for antagonist screening[2][3] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is adapted from a method for determining the binding affinity of ligands to the human oxytocin receptor.[1]
Objective: To determine the binding affinity (Ki) of this compound for the oxytocin receptor.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the human oxytocin receptor.
-
[3H]-Oxytocin (Radioligand).
-
This compound (unlabeled competitor).
-
Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[1]
-
96-well filter plates (pre-soaked in 0.3% polyethyleneimine).[1]
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the oxytocin receptor in an ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet and determine the protein concentration.
-
Assay Setup: In each well of the 96-well filter plate, add:
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1]
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Activity
This protocol is based on a method for measuring demoxytocin-induced calcium mobilization.[5]
Objective: To measure the ability of this compound to induce intracellular calcium release.
Materials:
-
CHO-K1 cells stably expressing the human oxytocin receptor.[5]
-
Fluo-4 AM calcium indicator dye.[5]
-
Pluronic F-127.[5]
-
This compound.
-
Black, clear-bottom 96-well microplate.[5]
-
Fluorescence plate reader with kinetic read and injection capabilities.
Procedure:
-
Cell Seeding: Seed CHO-OXTR cells into a 96-well plate at a density of 40,000-80,000 cells per well and incubate overnight.[5]
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in an appropriate buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Addition: Using the instrument's injector, add varying concentrations of this compound to the wells.
-
Kinetic Read: Immediately begin measuring the fluorescence intensity at sub-second intervals to capture the transient increase in intracellular calcium.[6]
-
Data Analysis: Calculate the change in fluorescence intensity over baseline. Plot the peak response against the log concentration of this compound to determine the EC50.
Visualizations
Caption: Workflow for validating this compound activity.
Caption: Primary signaling cascade of the oxytocin receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Validation of a newly generated oxytocin antibody for enzyme-linked immunosorbent assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
[Asp5]-Oxytocin vs. Oxytocin: A Comparative Guide to Oxytocin Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxytocin is a neuropeptide renowned for its role in social bonding, uterine contractions, and lactation. [Asp5]-Oxytocin is a synthetic analog of oxytocin where the asparagine residue at position 5 is replaced by aspartic acid. This substitution has been reported to result in a potent oxytocin receptor agonist with high affinity and intrinsic activity comparable to native oxytocin. This guide delves into the available data to facilitate a scientific comparison between these two molecules.
Quantitative Data Comparison
A direct side-by-side comparison of the binding affinities (Kᵢ, Kₐ, or IC₅₀) of this compound and Oxytocin from a single study is not available in the public domain literature reviewed. However, various sources indicate that this compound possesses a high affinity for the oxytocin receptor, with an intrinsic activity identical to that of oxytocin.[1]
To provide a quantitative measure of their biological effects, the following table summarizes the reported potencies of this compound and Oxytocin in various bioassays. It is important to note that these are measures of biological function and not direct binding affinity.
| Agonist | Rat Uterotonic Activity (in vitro) | Avian Vasodepressor Activity (in vivo) | Rat Antidiuretic Activity (in vivo) |
| This compound | 20.3 units/mg | 41 units/mg | 0.14 units/mg |
| Oxytocin | ~500 units/mg | ~500 units/mg | ~5 units/mg |
Note: The biological activity of oxytocin can vary between preparations and assays. The values presented here are for comparative purposes.
Signaling Pathways of the Oxytocin Receptor
The oxytocin receptor is a class A G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[2][3] Upon agonist binding, the receptor activates phospholipase C (PLC), initiating a cascade of intracellular events. There is also evidence for the coupling of the oxytocin receptor to Gαi/o proteins.[3][4]
Gαq/11 Signaling Pathway
The primary signaling cascade initiated by oxytocin and its agonists at the OTR involves the following steps:
-
Ligand Binding: Oxytocin or this compound binds to the extracellular domain of the OTR.
-
G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gαq/11 protein.
-
Phospholipase C Activation: The activated Gαq/11-GTP complex stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Cellular Response: These signaling events culminate in various physiological responses, such as smooth muscle contraction, neurotransmission, and gene expression.[2][5]
Figure 1. Simplified diagram of the Gαq/11 signaling pathway activated by the oxytocin receptor.
Experimental Protocols
To quantitatively compare the binding affinity of this compound and Oxytocin for the oxytocin receptor, a competitive radioligand binding assay is the gold standard.[2][6][7]
Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Kᵢ) of this compound and Oxytocin for the human oxytocin receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled oxytocin receptor antagonist, such as [³H]-Oxytocin or a suitable iodinated analog.
-
Competitors: Unlabeled this compound and Oxytocin.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For radioactivity counting.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the human oxytocin receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor (this compound or Oxytocin) to the wells.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled oxytocin).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through the filter plate using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail to each well.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Figure 2. Workflow for a competitive radioligand binding assay to determine receptor affinity.
Conclusion
This compound is a potent agonist of the oxytocin receptor, exhibiting biological activities that underscore its high affinity and intrinsic efficacy, which are reported to be identical to the native hormone, Oxytocin.[1] While direct comparative binding affinity data remains to be published, the information presented in this guide provides a framework for understanding the similarities and potential subtle differences between these two important molecules. The detailed experimental protocol provided offers a clear path for researchers to generate the necessary data for a definitive quantitative comparison of their receptor affinities. Such studies would be invaluable to the fields of pharmacology and drug development, further elucidating the structure-activity relationships of oxytocin analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oxytocin Receptor: From Intracellular Signaling to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Uterotonic Effects of Carbetocin and [Asp5]-Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the uterotonic effects of the synthetic oxytocin analogue, Carbetocin, and the neurohypophyseal hormone analogue, [Asp5]-Oxytocin. This analysis is based on available experimental data to assist researchers and drug development professionals in understanding their respective pharmacological profiles. While extensive clinical data exists for Carbetocin in comparison to the native hormone Oxytocin, data on this compound is limited, necessitating a more foundational comparison.
Executive Summary
Carbetocin is a long-acting oxytocin receptor agonist with well-documented efficacy in preventing postpartum hemorrhage (PPH).[1][2] Its primary advantage over oxytocin lies in its prolonged half-life, which reduces the need for additional uterotonic medication.[3][4][5] In contrast, this compound is a less-studied analogue. Available data suggests it possesses significant uterotonic activity in vitro and in animal models, but comprehensive comparative studies against Carbetocin are lacking.[6]
Comparative Data on Uterotonic Agents
The following tables summarize the available quantitative data for Carbetocin, Oxytocin, and this compound. It is important to note the disparity in the depth of available data between these compounds.
Table 1: In Vitro and Preclinical Uterotonic Activity
| Parameter | This compound | Carbetocin | Oxytocin | Species/Model |
| Receptor Binding Affinity (Oxytocin Receptor) | High affinity, comparable to Oxytocin[6] | Similar magnitude to Oxytocin[7] | Endogenous Ligand | Human Myometrium, Rat |
| In Vitro Uterine Contraction | Causes uterine contractions, enhanced by Mg²⁺[6] | Agonist, but with ~50% lower maximal effect than Oxytocin[7] | Potent Uterine Contraction | Rat, Human Myometrial Strips |
| EC₅₀ (In Vitro Contraction) | Not Reported | ~48.0 nM[7] | ~5.62 nM[7] | Human Myometrial Strips |
| Rat Uterotonic Potency | 20.3 units/mg[6] | Not Reported in comparable units | Standard of reference | Rat |
Table 2: Clinical Efficacy in Prevention of Postpartum Hemorrhage (Carbetocin vs. Oxytocin)
| Outcome Measure | Carbetocin | Oxytocin | Notes |
| Need for Additional Uterotonic Agents | Significantly lower[3][4][5][8] | Higher | Consistent finding across multiple studies |
| Intraoperative Blood Loss | Significantly reduced in some high-risk populations[8] | Higher in some high-risk populations[8] | Results can vary based on patient population and study design[9] |
| Postpartum Blood Loss (>500 mL) | 28.8% | 26.9% | Not always statistically significant[3] |
| Postpartum Blood Loss (>1000 mL) | 7.8% | 8.4% | Not always statistically significant[3] |
| Change in Hemoglobin/Hematocrit | No significant difference in some studies[1] | No significant difference in some studies[1] | Decreased fall noted in specific patient subgroups with Carbetocin[9] |
| Uterine Tone | Better sustained uterine tone[4][8] | Less sustained compared to Carbetocin | Assessed intraoperatively and postoperatively |
Signaling Pathways
The uterotonic effects of both this compound and Carbetocin are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[10] Activation of the OTR primarily couples to Gαq/11 proteins, initiating a downstream signaling cascade that leads to myometrial contraction.[11][12]
Caption: Oxytocin receptor activation leading to myometrial contraction.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments used to evaluate uterotonic agents, based on common practices in the field.
Receptor Binding Assay
This assay determines the affinity of a compound for the oxytocin receptor.
-
Membrane Preparation: Myometrial tissue from rats or humans is homogenized and centrifuged to isolate the cell membrane fraction containing the oxytocin receptors.
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-Oxytocin) and varying concentrations of the competitor compound (this compound or Carbetocin).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is used to calculate the binding affinity (Ki).
In Vitro Organ Bath Assay
This experiment measures the contractile response of uterine tissue to the drug.
-
Tissue Preparation: Strips of myometrium are dissected from rats or humans and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Transducer Attachment: One end of the tissue strip is attached to a fixed point, and the other to an isometric force transducer to record contractions.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions are stable.
-
Drug Administration: Cumulative concentrations of the uterotonic agent (this compound or Carbetocin) are added to the bath.
-
Data Recording and Analysis: The contractile force is recorded. A dose-response curve is generated to determine the maximal effect (Emax) and the concentration that produces 50% of the maximal response (EC₅₀).
Caption: A generalized workflow for the evaluation of novel uterotonic agents.
Conclusion
Carbetocin is a well-established uterotonic agent with a clear clinical profile demonstrating superiority over oxytocin in maintaining uterine tone and reducing the need for additional uterotonic interventions, particularly in the context of cesarean sections.[3][4][5][8] Its long-acting nature provides a significant clinical advantage.
This compound appears to be a potent oxytocin receptor agonist based on limited preclinical data.[6] It demonstrates high receptor affinity and the ability to induce uterine contractions in vitro. However, there is a clear lack of comparative data against Carbetocin and a need for further investigation to understand its full pharmacological profile, including its efficacy, duration of action, and safety in clinical settings. Future research should focus on direct, head-to-head preclinical and clinical studies to elucidate the relative therapeutic potential of this compound in comparison to established long-acting analogues like Carbetocin.
References
- 1. Comparison of Oxytocin vs. Carbetocin Uterotonic Activity after Caesarean Delivery Assessed by Electrohysterography: A Randomised Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soap.memberclicks.net [soap.memberclicks.net]
- 3. Carbetocin in comparison with oxytocin in several dosing regimens for the prevention of uterine atony after elective caesarean section in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbetocin versus oxytocin in caesarean section with high risk of post-partum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbetocin versus oxytocin for the prevention of postpartum hemorrhage after elective caesarean section in high risk women: a prospective, randomized, open-label, controlled trial in China [imrpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic and Uterotonic Effects of Carbetocin Versus Oxytocin in a Cesarean Section With a High Risk of Postpartum Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the efficacy of carbetocin and oxytocin on hemorrhage-related changes in women with cesarean deliveries for different indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
[Asp5]-Oxytocin selectivity for oxytocin vs. vasopressin receptors
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity
[Asp5]-Oxytocin has been characterized as a potent oxytocin analogue. The replacement of the asparagine residue at position 5 with aspartic acid results in a molecule with significant biological activity. Qualitative and limited quantitative data from in vivo and in vitro assays are presented below, alongside the well-established receptor selectivity profiles of oxytocin and AVP.
| Ligand | Oxytocin Receptor (OTR) Activity | Vasopressin V1a Receptor (V1aR) Activity | Vasopressin V1b Receptor (V1bR) Activity | Vasopressin V2 Receptor (V2R) Activity |
| This compound | Potent uterotonic (uterine contracting) activity in rats (20.3 units/mg) | Avian vasodepressor activity (41 units/mg) | Data not available | Rat antidiuretic activity (0.14 units/mg) |
| Oxytocin | High affinity and potency | Lower affinity and potency | Lower affinity and potency | Negligible affinity and potency |
| Arginine Vasopressin (AVP) | High affinity and potency | High affinity and potency | High affinity and potency | High affinity and potency |
Note: The activity of this compound is provided in units/mg, which reflects in vivo or tissue-based assay results and is not a direct measure of receptor binding or activation. A direct comparison of selectivity requires determination of Ki and EC50 values at cloned human receptors.
Experimental Protocols
To quantitatively assess the selectivity of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This assay determines the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Receptor Source: Membrane preparations from cells (e.g., HEK293, CHO) stably expressing the human oxytocin receptor or vasopressin receptors (V1a, V1b, V2).
- Radioligand: A high-affinity radiolabeled ligand for each receptor (e.g., [³H]-Oxytocin for OTR, [³H]-Arginine Vasopressin for V1aR, V1bR, and V2R).
- Test Compound: this compound.
- Non-specific Binding Control: A high concentration of the corresponding unlabeled endogenous ligand (Oxytocin or AVP).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Filtration System: Glass fiber filters and a cell harvester.
- Scintillation Counter.
2. Method:
- Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of the test compound (this compound).
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the unlabeled endogenous ligand.
- Incubate to allow binding to reach equilibrium.
- Separate bound from free radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
Functional Assays for Determination of Potency (EC50)
Functional assays measure the cellular response to receptor activation.
For Gq-coupled Receptors (OTR, V1aR, V1bR): Inositol Phosphate (IP) Accumulation Assay
1. Materials:
- Cells stably expressing the human OTR, V1aR, or V1bR.
- Assay medium containing LiCl (to inhibit IP1 degradation).
- Test compound: this compound.
- Commercially available IP-One HTRF assay kit.
- HTRF-compatible plate reader.
2. Method:
- Plate cells in a suitable microplate and allow them to adhere.
- Replace the culture medium with assay medium containing LiCl.
- Add varying concentrations of this compound to the wells.
- Incubate to allow for the accumulation of inositol monophosphate (IP1).
- Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).
- Incubate to allow for the competitive binding reaction to occur.
- Measure the HTRF signal on a compatible plate reader.
- Generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
For Gs-coupled Receptors (V2R): cAMP Accumulation Assay
1. Materials:
- Cells stably expressing the human V2R.
- Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
- Test compound: this compound.
- Commercially available cAMP HTRF or luminescence-based assay kit.
- HTRF or luminescence-compatible plate reader.
2. Method:
- Plate cells in a suitable microplate.
- Replace the culture medium with stimulation buffer.
- Add varying concentrations of this compound to the wells.
- Incubate to allow for the accumulation of cyclic AMP (cAMP).
- Lyse the cells and add the assay reagents according to the manufacturer's protocol.
- Measure the signal (HTRF or luminescence).
- Generate a dose-response curve and determine the EC50 value using non-linear regression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathways of oxytocin and vasopressin receptors and a typical experimental workflow for determining ligand selectivity.
Caption: Experimental workflow for determining the receptor selectivity of this compound.
Caption: Simplified signaling pathways of oxytocin and vasopressin receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of [Asp5]-Oxytocin, a synthetic analog of the neurohypophyseal hormone Oxytocin, and its cross-reactivity with related peptide hormones, primarily Arginine Vasopressin (AVP). Due to the high structural homology between Oxytocin and Vasopressin and their respective receptors, understanding the selectivity profile of synthetic analogs is crucial for drug development and interpreting experimental results.
Introduction to this compound
This compound is an analog of Oxytocin where the asparagine residue at position 5 is replaced by aspartic acid. This modification has been shown to produce a biologically active peptide with significant uterotonic, vasodilator, and antidiuretic properties.[1][2][3] The structural similarity between Oxytocin and Vasopressin, which differ by only two amino acids at positions 3 and 8, leads to a considerable degree of cross-reactivity at their respective G protein-coupled receptors (GPCRs): the Oxytocin receptor (OTR) and the Vasopressin receptors (V1a, V1b, and V2).[4][5] This guide summarizes the available quantitative data on the biological activity of this compound and compares it with the known receptor binding affinities of Oxytocin and Vasopressin.
Quantitative Data Summary
Table 1: Biological Activity of this compound
| Biological Activity | Potency (units/mg) |
| Rat Uterotonic | 20.3[1][3] |
| Avian Vasodepressor | 41[1][3] |
| Rat Antidiuretic | 0.14[1][3] |
Table 2: Comparative Binding Affinities (Ki in nM) of Oxytocin and Arginine Vasopressin (AVP) at Human Receptors
| Ligand | OTR | V1aR | V1bR | V2R |
| Oxytocin | 0.8[4] | 120[4] | >1000[4] | - |
| Arginine Vasopressin (AVP) | 1.7[4] | 1.1[4] | 0.7[4] | - |
Note: Data for V2R binding with Oxytocin and AVP is not consistently reported in the same comparative studies.
Table 3: Comparative Binding Affinities (Ki in nM) of Oxytocin and Arginine Vasopressin (AVP) at Rat Receptors
| Ligand | OTR | V1aR | V1bR |
| Oxytocin | 1.0[4] | 71[4] | 294[4] |
| Arginine Vasopressin (AVP) | 1.7[4] | 2.6[4] | 0.3[4] |
Table 4: Comparative Binding Affinities (Ki in nM) of Oxytocin and Arginine Vasopressin (AVP) at Mouse Receptors
| Ligand | OTR | V1aR | V1bR |
| Oxytocin | 0.6[4] | 46.1[4] | 494[4] |
| Arginine Vasopressin (AVP) | 1.8[4] | 1.3[4] | 0.3[4] |
Signaling Pathways
Both Oxytocin and Vasopressin receptors are Class A GPCRs that primarily couple to Gαq/11 proteins. Agonist binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade is fundamental to the physiological effects of these hormones.
Oxytocin Receptor Signaling Pathway
Experimental Protocols
To quantitatively assess the cross-reactivity of peptide hormones like this compound, two primary experimental approaches are employed: Radioligand Binding Assays and Functional Assays such as Calcium Mobilization Assays.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
1. Materials and Reagents:
-
Receptor Source: Membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human OTR, V1aR, V1bR, or V2R.
-
Radioligand: A high-affinity radiolabeled ligand, such as [3H]-Oxytocin or [125I]-ornithine vasotocin analog ([125I]-OVTA).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled Oxytocin or Vasopressin (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Culture cells expressing the receptor of interest, harvest, and lyse them in a hypotonic buffer. Homogenize the cell lysate and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding (NSB): Add the non-specific binding control, radioligand, and receptor membranes.
-
Competition: Add serial dilutions of this compound, radioligand, and receptor membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, leading to an increase in intracellular calcium.
1. Materials and Reagents:
-
Cell Line: A cell line (e.g., CHO, HEK293) stably expressing the receptor of interest (OTR, V1aR, V1bR).
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound, Oxytocin, and Vasopressin.
-
Fluorescence Plate Reader: Equipped with an injection system.
2. Procedure:
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject serial dilutions of the test compounds into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity after compound addition.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by non-linear regression analysis.
-
Conclusion
The available data indicates that this compound is a potent, biologically active analog of Oxytocin. While direct, quantitative binding affinity data across the family of Oxytocin and Vasopressin receptors is currently lacking in the public domain, its reported uterotonic, vasodepressor, and antidiuretic activities suggest that it likely interacts with both OTR and Vasopressin receptors. The significant antidiuretic activity, although lower than its other effects, points towards an interaction with V2 receptors.
For a definitive understanding of the cross-reactivity profile of this compound, further studies employing radioligand binding assays and functional assays, as detailed in this guide, are necessary. Such data would be invaluable for the rational design of more selective and potent therapeutic agents targeting the Oxytocin and Vasopressin systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxytocin and vasopressin: linking pituitary neuropeptides and their receptors to social neurocircuits - PMC [pmc.ncbi.nlm.nih.gov]
Validation of [Asp5]-Oxytocin's biological effects in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of [Asp5]-Oxytocin, a synthetic analog of the neurohypophyseal hormone Oxytocin. We will delve into its performance against standard Oxytocin, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.
Quantitative Comparison of Biological Activities
This compound has been evaluated for several key biological activities, primarily in rat and avian models. The following table summarizes the reported potencies of this compound and compares them to the established international standard for Oxytocin.
| Biological Effect | Species/Assay | This compound Potency (units/mg) | Standard Oxytocin Potency (units/mg) |
| Uterotonic Activity | Rat (in vitro) | 20.3[1] | ~450-500 |
| Vasodepressor Activity | Avian | 41[1] | ~20-25 |
| Antidiuretic Activity | Rat | 0.14[1] | ~20-25 |
Note: The potency of standard Oxytocin is based on the 4th International Standard, which assigns approximately 450-500 IU/mg for uterotonic activity. Its vasopressor and antidiuretic activities are generally considered to be about 5% of its uterotonic activity. It is important to note that these are standardized values and may vary slightly between specific assays. A direct head-to-head comparison in the same study would provide a more definitive contrast.
Detailed Experimental Protocols
The biological activities of Oxytocin and its analogs are typically determined using standardized bioassays. Below are the detailed methodologies for the key experiments cited.
Rat Uterotonic Assay (In Vitro)
This assay measures the ability of a substance to induce contractions in the isolated uterus of a rat.
-
Animal Preparation: A non-pregnant female rat, typically in proestrus or estrus, is euthanized. The uterine horns are dissected and placed in a bath containing a physiological salt solution (e.g., de Jalon's solution) maintained at 32°C and aerated with a mixture of 95% oxygen and 5% carbon dioxide.
-
Apparatus: The uterine strip is suspended in an organ bath, with one end attached to a fixed point and the other to an isotonic transducer connected to a recording device (e.g., a kymograph).
-
Procedure: After an equilibration period, graded doses of the standard Oxytocin solution and the test substance (this compound) are added to the bath. The resulting contractions are recorded.
-
Data Analysis: The magnitude of the contractions is measured, and a dose-response curve is plotted. The potency of the test substance is calculated by comparing its dose-response curve to that of the standard.
Avian Vasodepressor Assay
This in vivo assay assesses the effect of a substance on the blood pressure of a chicken.
-
Animal Preparation: A young adult chicken is anesthetized. The carotid artery is cannulated for blood pressure measurement, and the jugular vein is cannulated for the administration of test substances.
-
Procedure: A baseline blood pressure is established. Known doses of the standard preparation and the test substance are injected intravenously.
-
Data Analysis: The resulting decrease in blood pressure (vasodepressor effect) is recorded. The potency of the test substance is determined by comparing the magnitude of its effect to that of the standard.
Rat Antidiuretic Assay
This assay evaluates the ability of a substance to reduce urine output in rats.
-
Animal Preparation: Male rats are typically used. They are hydrated by oral administration of water. Anesthesia (e.g., ethanol) is administered to suppress the release of endogenous antidiuretic hormone.
-
Procedure: The test substance and a standard preparation are administered, usually by subcutaneous or intravenous injection. Urine is collected at regular intervals, and the volume is measured.
-
Data Analysis: The reduction in urine output over time is calculated. The antidiuretic potency of the test substance is compared to that of the standard.
Signaling Pathways and Mechanisms of Action
Oxytocin and its analogs, including this compound, exert their effects by binding to the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). The activation of the OTR initiates a cascade of intracellular signaling events.
Oxytocin Receptor Signaling Pathway
The binding of an agonist like this compound to the OTR primarily activates the Gq/11 class of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This increase in intracellular calcium is a key event leading to smooth muscle contraction, such as in the uterus. The OTR can also couple to Gi proteins, which can modulate the activity of adenylyl cyclase.
References
A Comparative Analysis of [Asp5]-Oxytocin and Other Oxytocin Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Asp5]-Oxytocin and other oxytocin analogues, supported by experimental data. The information is presented to facilitate informed decisions in the selection and development of oxytocin-related compounds.
Oxytocin, a nonapeptide hormone, plays a crucial role in social bonding, uterine contraction, and lactation.[1] Its therapeutic potential has driven the development of numerous synthetic analogues with modified properties. This guide focuses on a comparative analysis of this compound, where the asparagine at position 5 is replaced by aspartic acid, and other key oxytocin analogues.
Quantitative Comparison of Biological Activities
The biological activities of oxytocin analogues are typically assessed through a battery of in vitro and in vivo assays. The following tables summarize the available quantitative data for this compound and other relevant analogues, allowing for a direct comparison of their potency and selectivity.
| Analogue | Rat Uterotonic Activity (in vitro) | Avian Vasodepressor Activity | Rat Antidiuretic Activity | Reference |
| This compound | 20.3 units/mg | 41 units/mg | 0.14 units/mg | [2] |
| Oxytocin | ~500 units/mg | ~500 units/mg | ~5 units/mg | Implied |
| Analogue (Modification at position 5) | Anti-oxytocic activity (pA2 value) in vitro rat uterine assay | Reference |
| This compound analogue | 7.21 | |
| [Thr5]-Oxytocin analogue | 7.16 | |
| [Leu5]-Oxytocin analogue | 6.67 | |
| [Tyr5]-Oxytocin analogue | 6.76 | |
| Parent Antagonist | 7.23 |
| Ligand | Receptor | Species | Affinity (Ki in nM) | Reference |
| Oxytocin | OTR | Mouse | 0.83 | |
| V1aR | Mouse | 20.38 | ||
| V1bR | Mouse | 36.32 | ||
| Atosiban | OTR | Mouse | 1.29 | |
| V1aR | Mouse | >1000 | ||
| V1bR | Mouse | >1000 | ||
| Carbetocin | OTR | Human | 7.1 | [1] |
| Cligosiban | OTR | Human | 9.5 | [1] |
Oxytocin Receptor Signaling Pathway
Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the coupling to Gαq/11 proteins, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] The OTR can also couple to Gαi, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway.[2][4][5]
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 5. The Oxytocin Receptor: From Intracellular Signaling to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
[Asp5]-Oxytocin: A Comparative Analysis of Potency Against Endogenous Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of [Asp5]-Oxytocin, a synthetic analogue, relative to endogenous oxytocin. The information presented herein is intended to support research and development efforts by providing objective data and methodologies for the evaluation of oxytocin receptor agonists.
Executive Summary
This compound is a potent neurohypophyseal hormone analogue that exhibits significant biological activity. It demonstrates a high affinity for the oxytocin receptor and possesses an intrinsic activity identical to that of endogenous oxytocin.[1] This is reflected in its ability to induce uterine contractions, lower avian blood pressure, and exert an antidiuretic effect. This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and provides a visual representation of the relevant signaling pathway.
Data Presentation: Potency Comparison
The biological potencies of this compound and endogenous oxytocin are summarized in the table below. The data for this compound is derived from in vivo and ex vivo bioassays, while the potency of endogenous oxytocin is based on the established international standard.
| Agonist | Rat Uterotonic Activity (IU/mg) | Avian Vasodepressor Activity (units/mg) | Rat Antidiuretic Activity (units/mg) |
| This compound | 20.3[1] | 41[1] | 0.14[1] |
| Endogenous Oxytocin | ~600[2] | - | - |
Note: Direct comparative data for avian vasodepressor and rat antidiuretic activities of endogenous oxytocin in "units/mg" were not available in the reviewed literature. The uterotonic activity of endogenous oxytocin is based on the 4th International Standard.
Signaling Pathway
The binding of oxytocin or its agonists to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is central to the physiological responses elicited by oxytocin, such as uterine muscle contraction.
Caption: Oxytocin Receptor Signaling Pathway.
Experimental Protocols
The biological activities of this compound were determined using established bioassays. The following are detailed methodologies for the key experiments cited.
Rat Uterotonic Assay
This in vitro assay measures the ability of a substance to induce contractions in isolated uterine tissue from a rat.
-
Tissue Preparation: A sexually mature, non-pregnant female rat is euthanized. The uterine horns are isolated and placed in a bath containing a physiological salt solution (e.g., De Jalon's solution), maintained at a constant temperature (typically 32-37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the uterine strip is attached to a fixed point, and the other is connected to a force transducer to record isometric or isotonic contractions.
-
Procedure: After a stabilization period, a cumulative dose-response curve is generated by adding increasing concentrations of the test substance (this compound) or a standard (Oxytocin) to the organ bath. The contractile response (amplitude and/or frequency of contractions) is recorded.
-
Data Analysis: The potency of the test substance is determined by comparing its dose-response curve to that of the standard. The results are typically expressed in International Units (IU) per milligram of the substance, relative to the standard.
Avian Vasodepressor Assay
This in vivo assay assesses the effect of a substance on the blood pressure of a bird, typically a chicken or a pigeon.
-
Animal Preparation: The bird is anesthetized, and a cannula is inserted into a major artery (e.g., carotid or brachial artery) to continuously monitor blood pressure. Another cannula is inserted into a vein (e.g., wing vein) for the administration of the test substance.
-
Procedure: After a baseline blood pressure is established, a known dose of the test substance (this compound) or a standard is injected intravenously. The resulting change in blood pressure (a depressor response, i.e., a decrease in blood pressure) is recorded.
-
Data Analysis: The potency is determined by comparing the magnitude of the blood pressure drop induced by the test substance to that of a standard. The results are expressed in units per milligram.
Rat Antidiuretic Assay
This in vivo assay measures the ability of a substance to reduce urine output in a water-loaded rat.
-
Animal Preparation: Rats are hydrated by oral administration of a water load. They are then placed in individual metabolism cages that allow for the collection of urine.
-
Procedure: The test substance (this compound) or a standard is administered, typically by subcutaneous or intravenous injection. Urine output is measured at regular intervals.
-
Data Analysis: The antidiuretic effect is quantified by the reduction in urine volume compared to a control group that receives a vehicle injection. The potency is expressed in units per milligram relative to a standard.
Experimental Workflow
The general workflow for the characterization of an oxytocin analogue like this compound involves a series of in vitro and in vivo assays to determine its pharmacological profile.
Caption: General Experimental Workflow.
References
A Head-to-Head Comparison of [Asp5]-Oxytocin and Atosiban for Oxytocin Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Asp5]-Oxytocin, a potent oxytocin receptor agonist, and Atosiban, an oxytocin receptor antagonist. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of the oxytocin system.
Introduction
Oxytocin is a neuropeptide hormone that plays a crucial role in a variety of physiological processes, including uterine contraction, lactation, and social behavior. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor. Modulation of the oxytocin system with agonists and antagonists represents a key therapeutic strategy for conditions such as uterine atony, preterm labor, and social affective disorders.
This guide provides a head-to-head comparison of two key modulators of the oxytocin receptor:
-
This compound: An analogue of oxytocin in which the asparagine at position 5 is replaced with aspartic acid. It is recognized as a potent oxytocin receptor agonist.[1][2][3]
-
Atosiban: A synthetic peptide analogue of oxytocin that acts as a competitive antagonist at the oxytocin receptor. It is clinically used as a tocolytic to delay preterm labor.[4]
Performance Comparison
The following tables summarize the available quantitative data for this compound and Atosiban, highlighting their distinct pharmacological profiles as an agonist and antagonist, respectively.
Table 1: In Vitro Potency and Affinity
| Compound | Target | Assay Type | Species | Potency/Affinity | Reference |
| This compound | Oxytocin Receptor | Rat Uterotonic Assay | Rat | 20.3 units/mg | [1] |
| Atosiban | Oxytocin Receptor | Inhibition of Oxytocin-induced Contractions | Human (preterm myometrium) | pA2: 7.86 | [5] |
| Atosiban | Oxytocin Receptor | Inhibition of Oxytocin-induced Contractions | Human (term myometrium) | pA2: 7.81 | [5] |
| Atosiban | Oxytocin Receptor | Inhibition of Oxytocin-induced Myometrial Cell Activation | Human | Kᵢ: ~10 nM | [6] |
| Atosiban | Oxytocin Receptor | Inhibition of Oxytocin-induced Ca²⁺ Mobilization | Myometrial Cells | IC₅₀: 5 nM | [7] |
Note on Potency Units: The potency of this compound is expressed in "units/mg," a measure of biological activity determined by a specific bioassay (rat uterotonic assay). This is not directly comparable to the molar concentration units (pA2, Kᵢ, IC₅₀) used for Atosiban. A higher "units/mg" value indicates greater potency in the specific assay.
Table 2: In Vivo Activity
| Compound | Activity | Species | Key Findings | Reference |
| This compound | Avian Vasodilator | Avian | 41 units/mg | [1] |
| This compound | Rat Antidiuretic | Rat | 0.14 units/mg | [1] |
| Atosiban | Tocolytic (Inhibition of Uterine Contractions) | Human | Effective in delaying preterm labor | [4] |
Mechanism of Action
This compound acts as an agonist, binding to and activating the oxytocin receptor, thereby mimicking the effects of endogenous oxytocin. This activation stimulates downstream signaling pathways, leading to physiological responses such as uterine contractions.[1][2][3]
Atosiban, conversely, is a competitive antagonist. It binds to the oxytocin receptor but does not activate it, thereby blocking endogenous oxytocin from binding and eliciting its effects. This inhibitory action leads to the relaxation of uterine muscle.[4] Interestingly, some studies suggest that Atosiban may act as a biased agonist, selectively activating certain signaling pathways while antagonizing others.[8]
Signaling Pathways
The oxytocin receptor primarily couples to Gq/11 and Gi proteins. The canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, a key event in myometrial contraction. The following diagram illustrates this primary signaling cascade.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of a compound for the oxytocin receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human oxytocin receptor (e.g., HEK293-OTR cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin).
-
Add increasing concentrations of the unlabeled test compound (this compound or Atosiban).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Uterine Contraction Assay (Rat)
This bioassay measures the uterotonic (agonist) or tocolytic (antagonist) activity of a compound on isolated rat uterine tissue.
Protocol:
-
Tissue Preparation:
-
Euthanize a female rat in proestrus or pre-treated with estrogen.
-
Isolate the uterine horns and place them in an oxygenated physiological salt solution (e.g., De Jalon's solution).
-
Cut the uterine horns into longitudinal strips of a standardized size.
-
-
Organ Bath Setup:
-
Mount a uterine strip in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂.
-
Connect one end of the strip to a fixed point and the other to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a slight tension until regular spontaneous contractions are observed.
-
-
Agonist Testing (this compound):
-
Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Record the contractile response (increase in force and/or frequency) at each concentration.
-
Construct a concentration-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
-
Antagonist Testing (Atosiban):
-
Induce submaximal uterine contractions with a fixed concentration of oxytocin.
-
Once the contractions stabilize, add increasing concentrations of Atosiban to the organ bath.
-
Record the inhibition of the oxytocin-induced contractions.
-
Calculate the pA₂, a measure of the antagonist's potency, from the Schild plot.
-
Calcium Mobilization Assay
This cell-based assay measures the ability of a compound to stimulate or inhibit intracellular calcium release, a key downstream event in oxytocin receptor activation.
Protocol:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the oxytocin receptor (e.g., CHO-OTR cells) in a 96-well black-walled, clear-bottom plate.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can enter the cells.
-
After an incubation period, wash the cells to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handling system.
-
For agonist testing, add varying concentrations of this compound to the wells and immediately measure the fluorescence intensity over time.
-
For antagonist testing, pre-incubate the cells with varying concentrations of Atosiban before adding a fixed concentration of oxytocin and measuring the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonists, plot the peak fluorescence response against the compound concentration to determine the EC₅₀.
-
For antagonists, plot the inhibition of the oxytocin-induced calcium response against the Atosiban concentration to determine the IC₅₀.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing an agonist and an antagonist at the oxytocin receptor.
Conclusion
This compound and Atosiban represent two sides of the pharmacological coin for the oxytocin receptor. This compound is a potent agonist with demonstrated uterotonic activity, making it a valuable tool for studying oxytocin receptor activation. Atosiban is a clinically relevant antagonist effective in inhibiting uterine contractions, highlighting its therapeutic potential in preterm labor. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the pharmacology of these and other oxytocin receptor modulators, ultimately contributing to the development of new therapeutics targeting the oxytocin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ilexlife.com [ilexlife.com]
- 5. Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of oxytocin antagonists on the activation of human myometrium in vitro: atosiban prevents oxytocin-induced desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Differential Effects of Oxytocin Receptor Antagonists, Atosiban and Nolasiban, on Oxytocin Receptor–Mediated Signaling in Human Amnion and Myometrium - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of [Asp5]-Oxytocin in Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of [Asp5]-Oxytocin's specificity in receptor binding, a critical parameter for drug development and pharmacological research. Due to the high structural homology between the oxytocin receptor (OTR) and vasopressin (AVP) receptors, cross-reactivity is a significant consideration in the development of selective analogs.[1] This document outlines the binding principles, presents available comparative data, details experimental methodologies for assessing binding affinity, and illustrates key signaling pathways.
Receptor Binding Specificity: Oxytocin vs. Vasopressin Receptors
Oxytocin (OT) and arginine vasopressin (AVP) are structurally similar neuropeptides, differing by only two amino acids.[2] This similarity extends to their respective G protein-coupled receptors (GPCRs): the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2).[2] Consequently, OT and AVP can bind to each other's receptors, a phenomenon known as cross-talk.[1]
For therapeutic applications, an ideal oxytocin analog should exhibit high affinity for the OTR and significantly lower affinity for vasopressin receptors to minimize off-target effects. For instance, activation of the V1a receptor can lead to vasoconstriction, while V2 receptor activation is involved in antidiuresis.
While this compound is recognized as a biologically active analog of oxytocin that can induce uterine contractions, specific quantitative data on its binding affinity (Kᵢ) and selectivity for the human oxytocin receptor versus vasopressin receptors are not prominently available in the reviewed literature. Studies on modifications at the 5-position of oxytocin suggest that this residue is critical for biological activity, and substitutions can lead to a significant loss of potency in agonists.[3] In contrast, some antagonist analogs with modifications at this position have shown high selectivity.[3][4]
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (Kᵢ, in nM) of the endogenous ligands, Oxytocin and Arginine Vasopressin, for the human Oxytocin Receptor (OTR) and Vasopressin Receptors (V1aR and V1bR). Data for this compound is included to highlight the current gap in readily available, comparative binding data.
| Ligand | hOTR (Kᵢ, nM) | hV1aR (Kᵢ, nM) | hV1bR (Kᵢ, nM) | Selectivity (V1aR/OTR) | Selectivity (V1bR/OTR) |
| Oxytocin | 0.8[1] | 120[1] | >1000[1] | ~150x | >1250x |
| Arginine Vasopressin (AVP) | 1.7[1] | 1.1[1] | 0.7[1] | ~0.65x | ~0.41x |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The Kᵢ values are compiled from studies using recombinant human receptors.[1] The lack of reported, directly comparable Kᵢ values for this compound prevents a quantitative assessment of its selectivity in this guide.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a class A GPCR that primarily couples to Gαq/11 proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG activates Protein Kinase C (PKC). This signaling cascade is fundamental to many of oxytocin's physiological effects, including smooth muscle contraction.
References
- 1. Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isosteric substitution of Asn5 in antagonists of oxytocin and vasopressin leads to highly selective and potent oxytocin and V1a receptor antagonists: new approaches for the design of potential tocolytics for preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin antagonists with changes in the Asn5 position shed light on hormone-oxytocin receptor interactions. | Semantic Scholar [semanticscholar.org]
[Asp5]-Oxytocin: A Comparative Analysis of Receptor Binding and Functional Potency
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental findings of [Asp5]-Oxytocin in comparison to Oxytocin and its analogues.
This guide provides an objective comparison of this compound with native Oxytocin and other synthetic analogues, including [Thr4,Gly7]-Oxytocin, Carbetocin (a [Carba1]-Oxytocin analogue), and Desamino-Oxytocin. The information presented herein is supported by experimental data from peer-reviewed literature, focusing on receptor binding affinity and functional potency across various assays.
Quantitative Comparison of Oxytocin Analogues
The following tables summarize the key quantitative data for this compound and its comparators, providing a clear comparison of their biological activities.
Table 1: Oxytocin Receptor Binding Affinity
| Compound | Receptor | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |
| This compound | Oxytocin Receptor | Not Reported | Not Reported | - | - |
| Oxytocin | Oxytocin Receptor | 0.75 ± 0.08 | - | Human | [1] |
| Oxytocin Receptor | 0.83 | - | Mouse | ||
| [Thr⁴,Gly⁷]-Oxytocin | Oxytocin Receptor | 17.9 ± 2.8 | - | Human | [1] |
| Carbetocin | Oxytocin Receptor | 7.1 | - | Human | [2] |
| Oxytocin Receptor | 1.96 | - | Rat | ||
| Desamino-Oxytocin | Oxytocin Receptor | - | 103 | Human | [3] |
Note: A specific Kᵢ or IC₅₀ value for this compound was not found in the reviewed literature. However, it is reported to have a high affinity for the uterotonic receptor, with an intrinsic activity identical to that of oxytocin.[4]
Table 2: Functional Potency of Oxytocin Analogues
| Compound | Rat Uterotonic Assay (units/mg) | Avian Vasodepressor Assay (units/mg) | Rat Antidiuretic Assay (units/mg) | Reference |
| This compound | 20.3 | 41 | 0.14 | [4] |
| Oxytocin | ~500 | ~500 | ~5 | |
| [Thr⁴,Gly⁷]-Oxytocin | 166 ± 4 | Not Reported | 0.002 ± 0.0004 | |
| Carbetocin | - | - | - | |
| Desamino-Oxytocin | Enhanced vs. Oxytocin | Enhanced vs. Oxytocin | Enhanced vs. Oxytocin |
Note: Specific unit/mg potencies for Carbetocin and Desamino-Oxytocin were not consistently reported in a comparable format.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (for Receptor Affinity)
This protocol is adapted from methods used to determine the binding affinity of ligands to the oxytocin receptor.[5]
-
Membrane Preparation:
-
Culture cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and resuspend in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Homogenize the cell suspension and centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-Oxytocin).
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or other analogues).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Rat Uterotonic Bioassay
This protocol is based on established methods for assessing the uterotonic activity of oxytocin and its analogues.[6][7]
-
Animal Preparation:
-
Use a mature female rat in proestrus or estrus, confirmed by vaginal smear. Alternatively, an ovariectomized rat pre-treated with estrogen can be used.
-
Euthanize the rat and isolate the uterine horns.
-
-
Tissue Preparation and Mounting:
-
Suspend a segment of one uterine horn in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 32-37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Attach one end of the uterine strip to a fixed point and the other end to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate for at least 30 minutes, with periodic washing.
-
-
Assay Procedure:
-
Establish a cumulative or non-cumulative dose-response curve for a standard oxytocin solution to determine the working concentration range.
-
Administer known concentrations of the standard and test compounds (this compound and other analogues) to the organ bath and record the resulting contractions.
-
Wash the tissue thoroughly between each dose.
-
-
Data Analysis:
-
Measure the amplitude and/or area under the curve of the contractions for each concentration.
-
Compare the dose-response curves of the test compounds to that of the standard oxytocin to determine their relative potencies.
-
Avian Vasodepressor Bioassay
This protocol is based on the method of measuring blood pressure changes in chickens in response to oxytocin analogues.[8]
-
Animal Preparation:
-
Anesthetize a young adult chicken (cockerel or hen).
-
Cannulate a suitable artery (e.g., ischiatic or brachial artery) for blood pressure recording and a vein (e.g., wing vein) for drug administration.
-
-
Assay Procedure:
-
Administer a standard dose of oxytocin intravenously and record the resulting drop in blood pressure.
-
After the blood pressure returns to baseline, administer a dose of the test compound (this compound or other analogues).
-
Perform a bracketing or multiple-point assay by alternating between the standard and test solutions at different dose levels.
-
-
Data Analysis:
-
Measure the magnitude of the depressor response (fall in blood pressure) for each injection.
-
Compare the dose-response relationships of the test compounds to the standard to calculate their relative potencies.
-
Rat Antidiuretic Bioassay
This protocol is based on methods for assessing the antidiuretic effects of neurohypophyseal hormones.[9]
-
Animal Preparation:
-
Use male rats and hydrate them by oral administration of water or a hypotonic solution.
-
Anesthetize the rats (e.g., with ethanol, which also inhibits endogenous vasopressin release).
-
Cannulate the bladder to collect urine and a vein for injections.
-
-
Assay Procedure:
-
Establish a stable urine flow.
-
Administer a standard dose of an antidiuretic substance (e.g., vasopressin or oxytocin) and measure the resulting decrease in urine flow.
-
Once the urine flow returns to the baseline, administer a dose of the test compound (this compound or other analogues).
-
Conduct a four-point bioassay with two doses of the standard and two doses of the test substance.
-
-
Data Analysis:
-
Measure the duration and magnitude of the antidiuretic response (reduction in urine volume).
-
Compare the effects of the test compounds to the standard to determine their relative potencies.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the oxytocin receptor and a general workflow for the experimental procedures described.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. In position 7 L- and D-Tic-substituted oxytocin and deamino oxytocin: NMR study and conformational insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Expt. 5 Bioassay of oxytocin using rat uterine horn by interpolation method | PPTX [slideshare.net]
- 8. Oxytocin antagonist blocks the vasodepressor but not the vasopressor effect of neurohypophysial peptides in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Antidiuretic Effect of Oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of [Asp5]-Oxytocin: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of synthetic peptides such as [Asp5]-Oxytocin are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in an understanding of its chemical stability and degradation pathways.
Understanding this compound and its Stability
This compound is a synthetic analog of the natural hormone oxytocin. Like oxytocin, its stability is influenced by factors such as pH, temperature, and the presence of oxidizing agents.[1][2] The degradation of oxytocin and its analogs in aqueous solutions typically involves several mechanisms, including deamidation, oxidation, and cleavage of the disulfide bond.[1][3] The rate of degradation is notably dependent on the pH of the solution, with the greatest stability generally observed in slightly acidic conditions (around pH 4.5).[1]
Quantitative Data on Oxytocin Degradation
The following table summarizes the degradation rate of oxytocin under various conditions, which can serve as a proxy for understanding the stability of this compound.
| Parameter | Condition | Observed Effect on Oxytocin | Citation |
| pH | pH 2.0 | Deamidation of Gln4, Asn5, and Gly9-NH2 | [1] |
| pH 4.5 | Most stable pH | [1] | |
| pH 7.0 | Formation of tri- and tetrasulfide-containing oxytocin, dimers, and aggregates | [1] | |
| pH 9.0 | Fastest degradation rate | [1] | |
| Temperature | 70°C | Increased degradation rate, following Arrhenius kinetics | [1] |
| Concentration | 0.02 mg/ml to 0.5 mg/ml | At pH 4.5, 7.0, and 9.0, degradation rates increase with concentration. | [1] |
Experimental Protocol: Chemical Degradation for Disposal
A common laboratory practice for the disposal of peptides is through chemical degradation to inactive components. Based on the known degradation pathways of oxytocin, a forced degradation study protocol can be adapted for the disposal of this compound.
Objective: To hydrolyze and inactivate this compound prior to disposal.
Materials:
-
This compound waste solution
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or a suitable acidic solution (e.g., 1 M HCl)
-
pH meter or pH strips
-
Appropriate personal protective equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Fume hood
Procedure:
-
Preparation: Perform all steps in a well-ventilated fume hood. Ensure all PPE is worn correctly.
-
Basification/Acidification: To the this compound waste solution, slowly add a basic solution (e.g., 1 M NaOH) to raise the pH to >9 or an acidic solution (e.g., 1 M HCl) to lower the pH to <3. This will accelerate the hydrolysis of the peptide.[1][2]
-
Incubation: Allow the solution to stand at room temperature for a minimum of 24 hours to ensure complete degradation. For more rapid degradation, the solution can be heated to approximately 50-60°C.[2][5]
-
Neutralization: After the incubation period, neutralize the solution by adding an acid (if basified) or a base (if acidified) until the pH is between 6 and 8.
-
Disposal: The neutralized, degraded solution can now be disposed of as aqueous chemical waste, in accordance with local, state, and federal regulations.[6][7] Collect the waste in a designated, labeled container.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Safety and Compliance
It is imperative to handle this compound and any associated chemicals with care. Always consult the Safety Data Sheet (SDS) for specific hazard information.[9][10] Disposal of all chemical waste must comply with the regulations set forth by your institution's Environmental Health and Safety (EHS) office and local authorities.[7][8] Never dispose of untreated peptide solutions down the drain.[11] Solid waste, such as contaminated labware or PPE, should be disposed of in appropriately labeled solid waste containers.[4]
References
- 1. Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. realpeptides.co [realpeptides.co]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. nems.nih.gov [nems.nih.gov]
- 9. nkfr.org [nkfr.org]
- 10. fishersci.com [fishersci.com]
- 11. msd.com [msd.com]
Personal protective equipment for handling [Asp5]-Oxytocin
Essential Safety and Handling Guide for [Asp5]-Oxytocin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are based on general safety protocols for peptides and the known characteristics of the closely related compound, Oxytocin.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure to this compound, the following personal protective equipment is recommended for various laboratory activities. Proper selection and use of PPE are paramount.
| Activity | Required Personal Protective Equipment |
| Routine Handling & Weighing of Lyophilized Powder | - Chemical-resistant gloves (nitrile is a suitable option)[1][2][3] - Laboratory coat[1][3][4][5][6] - Safety glasses with side shields or safety goggles[1][3][5][6][7] - Properly fitted N95 or equivalent respirator to prevent inhalation of airborne particles[3][7] |
| Reconstitution and Solution Handling | - Chemical-resistant gloves (consider double gloving)[5][6] - Laboratory coat[1][3][4][5][6] - Safety goggles to protect against splashes[1][3][5][6] |
| Large Volume Handling or Potential for Aerosolization | - Chemical-resistant gloves (double gloving recommended)[5][6] - Chemical-resistant apron or gown over a lab coat[1][5][6] - Full-face shield and safety goggles[1][5][6] - Work in a certified chemical fume hood or other ventilated enclosure[3][8] |
| Responding to a Spill | - Chemical-resistant gloves, boots, and a full suit[3] - Splash goggles[3] - Dust respirator or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation[3] |
Experimental Protocols: Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent contamination.
Donning Sequence:
-
Lab Coat/Gown: Put on a clean, appropriately sized lab coat and fasten it completely.
-
Respirator (if needed): If handling powder, perform a seal check to ensure your respirator is fitted correctly.
-
Eye and Face Protection: Put on safety goggles and a face shield if required.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat/Gown: Unfasten the lab coat and roll it away from your body, keeping the contaminated outer surface contained. Place it in a designated laundry receptacle or disposal bag.
-
Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap.
-
Respirator (if used): Remove your respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3]
Operational and Disposal Plans
A clear plan for handling and disposal is essential for laboratory safety and regulatory compliance.
Handling Procedures
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood or other containment device to minimize inhalation exposure.[3][8]
-
Avoid Contamination: Avoid direct contact with the skin, eyes, and clothing.[4][7] Do not eat, drink, or smoke in areas where this compound is handled.[5][8]
-
First Aid: In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][7][9]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7][9]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5][7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9][10]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.[1][4][11]
-
Solid Waste:
-
Liquid Waste:
-
Sharps:
-
Any needles or syringes used for reconstitution or administration must be disposed of in a designated sharps container.[12]
-
-
Decontamination:
-
Clean work surfaces and equipment with an appropriate disinfectant or solvent after use.[4]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. realpeptides.co [realpeptides.co]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. msd.com [msd.com]
- 6. merck.com [merck.com]
- 7. peptide.co.jp [peptide.co.jp]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. nkfr.org [nkfr.org]
- 10. fishersci.com [fishersci.com]
- 11. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
